Product packaging for Praseodymium sulfide(Cat. No.:CAS No. 12038-13-0)

Praseodymium sulfide

Cat. No.: B084230
CAS No.: 12038-13-0
M. Wt: 378 g/mol
InChI Key: VUXGXCBXGJZHNB-UHFFFAOYSA-N
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Description

Praseodymium Sulfide (Pr₂S₃) is a high-purity inorganic compound serving advanced research fields. Its unique electronic, magnetic, and optical properties, driven by the 4f electrons of praseodymium, make it a valuable material for developing next-generation technologies. In nanotechnology and biomedicine, this compound nanoparticles are engineered as nanocarriers for anticancer drug delivery. Their rod-shaped morphology and near-infrared (NIR) absorption are advantageous for deep-tissue imaging and therapeutic applications. When coated with biocompatible polymers like poly-cyclodextrin, these nanocarriers demonstrate effective supramolecular association with drugs such as 5-fluorouracil, enabling controlled release and enhanced efficacy against cancer cell lines . The material is also noted for its weak magnetic properties, which can be beneficial for targeted applications . For environmental and catalytic applications, this compound and doped variants show significant promise. Research on praseodymium-doped semiconductors like SnS2 demonstrates excellent photocatalytic activity for the degradation of organic pollutants in water, such as Congo red dye . The doping with praseodymium introduces mid-gap states that enhance light absorption in the visible range and reduce the recombination of photogenerated electron-hole pairs, boosting catalytic efficiency . Furthermore, praseodymium-based compounds exhibit strong antimicrobial activity against pathogens like E. coli and S. aureus , with mechanisms that may involve promoting the exudation of intracellular substances . In the realm of optoelectronics and materials science, this compound is recognized for its luminescent properties and high thermal stability . It is used in phosphors, as a dopant in solid-state lasers, and in energy-efficient lighting solutions. Doping other semiconductor systems, such as ZnS, with praseodymium results in nanoparticles with a high dielectric constant and low loss, making them suitable for advanced optoelectronic devices . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Pr2S3 B084230 Praseodymium sulfide CAS No. 12038-13-0

Properties

IUPAC Name

praseodymium(3+);trisulfide
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InChI

InChI=1S/2Pr.3S/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VUXGXCBXGJZHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[S-2].[S-2].[S-2].[Pr+3].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Pr2S3
Record name Praseodymium(III) sulfide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Praseodymium(III)_sulfide
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DSSTOX Substance ID

DTXSID60923362
Record name Praseodymium sulfide (2/3)
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Molecular Weight

378.0 g/mol
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Physical Description

Purple-brown powder; [MSDSonline]
Record name Praseodymium sulfide
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CAS No.

12038-13-0
Record name Praseodymium sulfide (Pr2S3)
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Record name Praseodymium sulfide (Pr2S3)
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Record name Praseodymium sulfide (2/3)
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Record name Dipraseodymium trisulphide
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Advanced Synthesis and Fabrication Methodologies for Praseodymium Sulfide Systems

Bulk Synthesis Routes for Praseodymium Sulfides

Bulk synthesis is essential for applications requiring substantial amounts of praseodymium sulfide (B99878). High-temperature solid-state reactions and precursor-based methods are the primary approaches.

These methods involve the reaction of solid-state reactants at elevated temperatures to yield the desired sulfide product.

The direct combination of praseodymium metal and elemental sulfur is a straightforward method for synthesizing praseodymium(III) sulfide (Pr₂S₃). wikipedia.org This technique involves mixing the elements in stoichiometric amounts and heating them in a controlled environment.

A study demonstrated that reacting praseodymium rods and sulfur powder in a sealed quartz tube under vacuum can produce Pr₂S₃ with a purity of approximately 92%. scielo.org.co The reaction is conducted at relatively low temperatures over an extended period, such as one week, proving to be a practical alternative to methods requiring more sophisticated equipment or extremely high temperatures. scielo.org.co The primary reaction is:

2Pr + 3S → Pr₂S₃ wikipedia.org

Table 1: Synthesis of Pr₂S₃ by Direct Elemental Combination

ReactantsConditionsProductPurityReference
Praseodymium (rods)Sealed quartz tube, vacuum,Praseodymium(III) sulfide~92% scielo.org.co
Sulfur (powder)extended heating at low temperatures(Pr₂S₃)

An alternative to using the pure metal is the sulfidation of praseodymium oxides using reactive, sulfur-containing gases. This is often a more cost-effective route as oxides are typically the primary output of rare-earth element extraction processes.

Hydrogen sulfide (H₂S) is a common reagent for this process. Praseodymium(III) oxide (Pr₂O₃) reacts with H₂S gas at high temperatures to form praseodymium(III) sulfide and water vapor. wikipedia.org A typical reaction temperature for this conversion is 1320 °C. wikipedia.org

The reaction is represented as:

Pr₂O₃ + 3H₂S → Pr₂S₃ + 3H₂O wikipedia.org

While highly effective, the high toxicity of H₂S gas is a significant drawback. scielo.org.co Other sulfur sources like ammonium (B1175870) sulfide ((NH₄)₂S) and carbon disulfide (CS₂) have also been explored. scielo.org.coacs.org Ammonium sulfide, in particular, is noted for its high reactivity, which can enable reactions at lower temperatures. acs.orgrsc.orgnih.gov Using CS₂ can sometimes lead to oxygen impurities in the final product. scielo.org.co

Table 2: Sulfidation of Praseodymium Oxide with Gaseous Reagents

Praseodymium SourceSulfur SourceTemperatureKey FindingsReference
Praseodymium(III) oxide (Pr₂O₃)Hydrogen Sulfide (H₂S)1320 °CEffective conversion to Pr₂S₃. wikipedia.org
Praseodymium(III) oxide (Pr₂O₃)Carbon Disulfide (CS₂)Not specifiedCan result in oxygen impurities. scielo.org.co
Metal Oxides (General)Ammonium Sulfide ((NH₄)₂S)<100 °CHighly reactive precursor, suitable for low-temperature synthesis. acs.orgrsc.org

Precursor-based methods involve synthesizing a complex containing praseodymium, which is then thermally decomposed (pyrolysis) to form the desired sulfide. This route offers better control over the stoichiometry and morphology of the final product.

This approach typically involves two steps: first, the isolation of a precursor, such as a rare-earth/ligand complex, and second, its subsequent thermal decomposition to yield the sulfide. scielo.org.co While extensively documented for the synthesis of praseodymium oxides from precursors like praseodymium acetate (B1210297), praseodymium oxalate, or Schiff base complexes, the principle is directly applicable to sulfide synthesis. scielo.org.coresearchgate.netnih.govrsc.org For instance, praseodymium acetate decomposes through several intermediates to form praseodymium oxide (PrO₁.₈₃₃) at temperatures between 500 and 700 °C. researchgate.net A similar process, likely involving a sulfur-rich atmosphere or a sulfur-containing ligand during decomposition, can be adapted to produce praseodymium sulfide. scielo.org.co

Table 3: Examples of Praseodymium Precursors for Oxide Synthesis via Pyrolysis

PrecursorDecomposition Temperature (for Oxide)Final Oxide ProductReference
Praseodymium Acetate500–700 °CPrO₁.₈₃₃ researchgate.net
Praseodymium Oxalate~750 °C (Microwave)Pr₆O₁₁ nih.govresearchgate.net
Praseodymium-Schiff Base Complex600 °CPr₆O₁₁ rsc.orgresearchgate.net

High-Temperature Solid-State Reactions

Nanostructure Synthesis of Praseodymium Sulfides

Creating nanostructured praseodymium sulfides allows for the tuning of their physical and chemical properties. Solution-phase routes are the most common methods for achieving this level of morphological control.

Solution-phase synthesis involves the reaction of molecular precursors in a liquid solvent to precipitate nanoparticles of the desired material. These methods offer excellent control over particle size, shape, and crystallinity by manipulating parameters such as temperature, precursor concentration, and the use of surfactants.

A general and versatile method for producing a wide variety of monodisperse metal sulfide nanocrystals utilizes ammonium sulfide ((NH₄)₂S) as a highly reactive sulfur precursor in an organic primary amine solution. acs.org This technique's high reactivity allows for syntheses at low temperatures (often below 100 °C), which is advantageous for producing very small nanocrystals. acs.org This approach is applicable to the synthesis of numerous metal sulfides and can be adapted for this compound. acs.org

Another advanced solution-phase technique involves the use of reactive metal amide precursors. This has been successfully demonstrated for complex chalcogenide perovskite nanoparticles, such as BaZrS₃, synthesized in an oleylamine (B85491) solution. rsc.orgchemrxiv.org The use of highly reactive precursors facilitates the formation of crystalline nanomaterials at relatively low temperatures (e.g., 275–365 °C). chemrxiv.org This strategy could be applied to synthesize this compound nanostructures by selecting appropriate praseodymium and sulfur precursors.

Table 4: Components of a Typical Solution-Phase Nanocrystal Synthesis

ComponentRoleExamplesReference
Metal PrecursorSource of the metal cation (Pr³⁺)Praseodymium salts, Praseodymium amide complexes rsc.orgchemrxiv.org
Sulfur PrecursorSource of the sulfide anion (S²⁻)Ammonium sulfide ((NH₄)₂S), N,N'-diethylthiourea acs.orgchemrxiv.org
SolventMedium for the reactionOleylamine, other primary amines acs.orgrsc.org
Surfactant/LigandControls particle growth and prevents agglomerationOleylamine, various organic ligands scielo.org.corsc.org

Template-Assisted Synthesis

Template-assisted synthesis is a versatile method for fabricating nanomaterials with controlled shapes and sizes by using a pre-existing nanostructured template. cityu.edu.hkresearchgate.net This approach offers precise control over the morphology of the resulting nanostructures, such as nanowires, nanotubes, or nanorods, by confining the synthesis reaction within the pores or channels of the template. researchgate.net

In a typical process for synthesizing this compound nanostructures, a porous template material, such as anodic aluminum oxide (AAO) or mesoporous silica (B1680970), is employed. cityu.edu.hk The template is first immersed in a solution containing the praseodymium precursor, allowing the solution to infiltrate the pores. Subsequently, the template is exposed to a sulfur source, either in solution or as a gas (e.g., H₂S), to initiate the reaction and form Pr₂S₃ within the template's channels. After the synthesis is complete, the template material can be selectively removed by chemical etching, yielding an array of isolated this compound nanostructures that replicate the morphology of the template pores. cityu.edu.hk This method has been widely used for other metal sulfides like ZnS and CdS and is a viable route for producing ordered arrays of Pr₂S₃ nanostructures for various electronic and optoelectronic applications. cityu.edu.hkresearchgate.net

Thin Film Deposition of this compound and Doped Systems

The fabrication of this compound thin films is essential for their integration into electronic and optoelectronic devices. Various deposition techniques, each with distinct advantages, can be employed to grow Pr₂S₃ films on different substrates.

Chemical Bath Deposition (CBD)

Chemical Bath Deposition (CBD) is a simple, low-cost, and scalable technique for depositing thin films from an aqueous solution at low temperatures. aaru.edu.jonih.gov The process relies on the controlled, slow precipitation of the desired compound onto a substrate immersed in the chemical bath. nih.gov The deposition occurs when the ionic product of the constituent ions exceeds the solubility product of the compound. nih.gov

For the deposition of this compound thin films, a typical chemical bath would contain a praseodymium salt (e.g., praseodymium chloride), a sulfur source (e.g., thiourea (B124793) or sodium thiosulfate), and a complexing agent to control the release of Pr³⁺ ions. aaru.edu.jorsc.org The pH of the solution is a critical parameter and is adjusted using a buffer solution, such as ammonia. The deposition is carried out by immersing a suitable substrate (e.g., glass, silicon) into the heated bath (typically 50-90 °C) for a specific duration. The film thickness and quality are influenced by parameters such as bath temperature, pH, precursor concentrations, and deposition time. aaru.edu.jo

Table 3: Key Parameters in Chemical Bath Deposition of Metal Sulfide Films

ParameterTypical Range/ValueEffect on Film Properties
Bath TemperatureRoom Temperature - 95 °CAffects reaction rate, crystallinity, and film thickness
pH of SolutionAcidic or AlkalineControls the hydrolysis of precursors and deposition mechanism
Precursor Concentration0.01 M - 1 MInfluences growth rate and film stoichiometry
Complexing AgentAmmonia, Triethanolamine, CitrateControls the free metal ion concentration, preventing rapid precipitation
Deposition TimeMinutes to hoursDetermines the final film thickness

Nebulizer Spray Pyrolysis

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films over large areas. ustc.edu.cnresearchgate.net In this method, a precursor solution is atomized into fine droplets, which are then sprayed onto a heated substrate. ustc.edu.cn The solvent evaporates, and the precursor salts decompose upon contact with the hot surface, forming a thin film of the desired material. Nebulizer-assisted spray pyrolysis provides better control over droplet size, leading to more uniform and homogeneous films. researchgate.net

To deposit this compound or praseodymium-doped films, a solution containing praseodymium salts and a sulfur source (like thiourea) dissolved in a suitable solvent (e.g., deionized water, methanol) is prepared. researchgate.net This solution is then nebulized and sprayed onto a substrate heated to a temperature typically ranging from 200 to 500 °C. chalcogen.ro The substrate temperature is a critical parameter as it governs the solvent evaporation, precursor decomposition, and the crystallinity of the resulting film. researchgate.net Other important parameters include the solution flow rate, carrier gas pressure, and nozzle-to-substrate distance. This technique has been successfully used to prepare praseodymium-doped tin oxide (SnO₂) thin films. researchgate.net

Physical Vapor Deposition Techniques

Physical Vapor Deposition (PVD) encompasses a family of vacuum deposition methods where a material is vaporized from a solid source and then condensed as a thin film onto a substrate. wikipedia.org PVD processes are known for producing high-purity, dense, and uniform films with excellent adhesion. tdl.org

Common PVD techniques for depositing this compound include thermal evaporation, electron-beam (e-beam) evaporation, and sputtering.

E-beam evaporation involves using a high-energy electron beam to heat and vaporize this compound powder or pellets in a high-vacuum chamber. mdpi.com The vaporized material then travels in a line-of-sight path and condenses on the substrate. The availability of high-purity praseodymium evaporation materials facilitates this process. sputtertargets.netheegermaterials.com

Sputtering involves bombarding a solid praseodymium or this compound target with energetic ions (usually argon) in a plasma. nanografi.comnanochemazone.com This bombardment dislodges atoms from the target, which then deposit onto the substrate. vritratech.com Reactive sputtering can also be performed by using a pure praseodymium target and introducing a sulfur-containing gas (like H₂S) into the chamber. The availability of high-purity praseodymium sputtering targets makes this a viable and controllable method for depositing high-quality films. coaterfilm.comstanfordmaterials.com

Table 4: Comparison of PVD Techniques for this compound Films

TechniqueSource MaterialAdvantagesTypical Deposition Parameters
E-Beam EvaporationPr₂S₃ powder/pelletsHigh deposition rates, high purity filmsVacuum: 10⁻⁶ Torr, Substrate Temp: RT-500 °C
Sputtering (Direct)Pr₂S₃ targetGood film adhesion, uniform thickness over large areasAr Pressure: 1-10 mTorr, Power: RF/DC, Substrate Temp: RT-500 °C
Sputtering (Reactive)Pr targetGood control over stoichiometryAr/H₂S gas mixture, Power: DC, Substrate Temp: RT-500 °C

Fabrication of this compound-Based Heterostructures

A notable example of a this compound-based heterostructure is the molybdenum disulfide-praseodymium sulfide (MoS₂-PrS) heterojunction. The synthesis of this hybrid system is a meticulous multi-step process that ensures the formation of high-quality constituent materials and their effective integration.

The fabrication process can be summarized in three main stages:

Synthesis of MoS₂ Rods: Molybdenum disulfide rods are first synthesized using a micellar route followed by a solid-state reaction. This method allows for the formation of well-defined, rod-shaped structures of MoS₂.

Synthesis of PrS Nanoparticles: In a separate process, this compound nanoparticles are synthesized using a similar micellar route. This ensures the production of uniform PrS nanoparticles.

Heterostructure Assembly: The final heterostructure is fabricated by depositing the synthesized PrS nanoparticles onto the surface of the MoS₂ rods. This is typically achieved through a spin-coating technique, which allows for a uniform distribution of the nanoparticles on the rod surfaces, creating an intimate junction between the two materials.

This multi-step approach provides a high degree of control over the individual components and the final heterostructure morphology, which is critical for optimizing the performance of devices based on these hybrid systems.

The controlled self-assembly of nanoparticles is a powerful bottom-up approach for creating ordered superstructures and functional materials. While specific research on the controlled self-assembly of this compound nanoparticles is still emerging, the principles governing the self-assembly of other lanthanide sulfide and various inorganic nanoparticles can be applied.

Self-assembly is driven by the minimization of the system's free energy, where disordered nanoparticles spontaneously organize into ordered arrangements through interparticle interactions. These interactions can be modulated by external fields (directed self-assembly) or by tailoring the surface chemistry of the nanoparticles.

For this compound nanoparticles, strategies for controlled self-assembly could involve:

Ligand Engineering: Modifying the surface of the PrS nanoparticles with specific organic ligands can introduce directional interactions, such as van der Waals forces, hydrogen bonding, or dipole-dipole interactions, guiding their assembly into desired architectures like nanowires, sheets, or three-dimensional superlattices.

Template-Assisted Assembly: Utilizing pre-patterned substrates or templates can direct the assembly of PrS nanoparticles into specific locations and arrangements.

External Field Application: The application of external electric, magnetic, or optical fields can be used to manipulate and align the nanoparticles, leading to the formation of ordered structures.

The development of controlled self-assembly techniques for this compound nanoparticles holds significant promise for the fabrication of novel materials with tailored optical, magnetic, and electronic properties.

Doping Strategies for this compound in Host Matrices

Doping is a fundamental technique used to modify the properties of semiconductor materials. Introducing praseodymium ions into various host sulfide matrices can impart new functionalities, such as enhanced luminescence and modified electronic properties.

II-VI compound semiconductors are widely studied for their optoelectronic properties. Doping these materials with rare-earth elements like praseodymium can significantly enhance their performance in applications such as light-emitting devices and sensors.

Praseodymium Doping in Zinc Sulfide (ZnS): Praseodymium-doped ZnS nanoparticles have been synthesized using various methods, including microwave-assisted techniques and chemical co-precipitation. These methods allow for the homogeneous incorporation of Pr³⁺ ions into the ZnS host lattice. Structural analysis confirms that the cubic zincblende structure of ZnS is retained after doping. The introduction of praseodymium leads to notable changes in the optical properties, including alterations in the photoluminescence spectra with the appearance of emission peaks corresponding to the electronic transitions of Pr³⁺ ions.

Praseodymium Doping in Cadmium Sulfide (CdS): Praseodymium-doped Cadmium Sulfide (CdS) nanoparticles can be prepared via a simple chemical precipitation method. Characterization studies have shown that the hexagonal wurtzite structure of CdS is maintained after the incorporation of Pr³⁺ ions. The doping process can influence the particle size and morphology of the resulting nanomaterials.

Praseodymium Doping in Lead Sulfide (PbS): Praseodymium has been successfully incorporated into Lead Sulfide (PbS) thin films using techniques like nebulizer spray pyrolysis. The doping concentration of praseodymium can be varied to tune the structural, morphological, optical, and electrical properties of the PbS films for optoelectronic applications.

Host SulfideSynthesis Method for Pr-DopingKey Findings on Pr-Doped Material
Zinc Sulfide (ZnS) Microwave-assisted, Chemical co-precipitationRetention of cubic ZnS structure, Appearance of Pr³⁺ photoluminescence peaks.
Cadmium Sulfide (CdS) Chemical precipitationMaintenance of hexagonal CdS structure, Influence on particle size.
Lead Sulfide (PbS) Nebulizer spray pyrolysisTunable optoelectronic properties with varying Pr concentration.

Ternary sulfides are a class of materials with promising applications in photovoltaics and other electronic devices. Doping these materials with praseodymium can further enhance their properties.

Praseodymium Doping in Copper Indium Sulfide (CuInS₂): Praseodymium-doped Copper Indium Sulfide (CuInS₂) thin films have been synthesized using the chemical bath deposition technique. The incorporation of praseodymium influences the structural and optical properties of the CuInS₂ films. Studies have shown that the conductivity and photosensitivity of the films can be significantly affected by the praseodymium doping level.

Praseodymium Doping in Tin Sulfide (SnS₂): While direct reports on praseodymium doping in tin disulfide (SnS₂) are limited, studies on the related tin oxide (SnO₂) provide valuable insights. Praseodymium-doped SnO₂ nanoparticles have been synthesized using the polymeric precursor method. These studies show that Pr-doping can lead to a reduction in particle size and an increase in residual strain within the host lattice. It is anticipated that similar effects could be observed in Pr-doped SnS₂, potentially leading to tailored electronic and optical properties.

Host SulfideSynthesis Method for Pr-DopingPotential Effects of Pr-Doping
Copper Indium Sulfide (CuInS₂) ** Chemical bath depositionAltered conductivity and photosensitivity.
Tin Sulfide (SnS₂) **(Inferred from SnO₂ studies)Potential for reduced particle size and increased lattice strain.

Praseodymium Doping in Chalcogenide Glasses (e.g., Gallium-Lanthanum Sulfide, Arsenic Sulfide)

The incorporation of praseodymium (Pr³⁺) ions into chalcogenide glasses, such as gallium-lanthanum sulfide (Ga-La-S) and arsenic sulfide (As₂S₃), has been a subject of extensive research. This interest is primarily driven by the unique optical properties of these materials, which make them promising candidates for various photonic applications, including optical fiber amplifiers and lasers. The low phonon energies of chalcogenide glasses, compared to oxide-based glasses, reduce non-radiative decay rates and enhance the quantum efficiency of rare-earth ion transitions, making them excellent hosts for active optical devices.

Praseodymium Doping in Gallium-Lanthanum Sulfide (Ga-La-S) Glass

Gallium-lanthanum sulfide glasses are recognized for their favorable thermal stability and wide transmission window, extending into the mid-infrared region. Doping Ga-La-S glass with praseodymium ions has been shown to yield materials with significant potential for 1.3 µm optical fiber amplifiers. The spectroscopic properties of Pr³⁺ in Ga-La-S are critical to its performance in such applications.

The luminescence of Pr³⁺-doped Ga-La-S glass is characterized by several emission bands corresponding to the electronic transitions within the 4f shell of the praseodymium ion. The addition of La₂S₃ to the glass matrix can influence the structural environment of the Pr³⁺ ions, leading to an increase in the ionicity of the Pr³⁺-S bonds. inoe.ro This, in turn, affects the probabilities of radiative transitions. While La₂S₃ modification can enhance the emission probability, it does not necessarily mitigate concentration quenching effects. inoe.ro

The Judd-Ofelt theory is a powerful tool for analyzing the spectroscopic properties of rare-earth ions in glass matrices. It allows for the calculation of key radiative parameters, such as transition probabilities, branching ratios, and radiative lifetimes, from the absorption spectra. For Pr³⁺-doped Ga-La-S glasses, Judd-Ofelt analysis provides valuable insights into the local environment of the Pr³⁺ ions and the efficiency of their luminescent transitions. researchgate.net The presence of oxygen as an impurity can also impact the luminescence spectra by affecting the host glass's self-absorption at shorter wavelengths. inoe.roresearchgate.net

ParameterValueSignificance
Judd-Ofelt Intensity Parameter (Ω₂)Data not available in search resultsRelated to the asymmetry of the local environment of the Pr³⁺ ion and the covalency of the Pr-ligand bond.
Judd-Ofelt Intensity Parameter (Ω₄)Data not available in search resultsDepend on the bulk properties of the glass and are related to the rigidity and viscosity of the host matrix.
Judd-Ofelt Intensity Parameter (Ω₆)Data not available in search results
Radiative Transition Probability (A) for ¹G₄ → ³H₅Data not available in search resultsDetermines the rate of spontaneous emission for the 1.3 µm transition, a key parameter for amplifier gain.
Branching Ratio (β) for ¹G₄ → ³H₅Data not available in search resultsRepresents the fraction of the total radiative decay from the ¹G₄ level that contributes to the 1.3 µm emission.
Quantum Efficiency of ¹G₄ → ³H₅ transitionUp to ~80% of pure GLS in halide-modified glassesIndicates the efficiency of converting absorbed pump photons into emitted photons at the desired wavelength. soton.ac.uk

Praseodymium Doping in Arsenic Sulfide (As₂S₃) Glass

Arsenic sulfide-based glasses are another important class of chalcogenide materials for photonic applications. Their high refractive index and excellent infrared transparency make them suitable for fiber optic components. Praseodymium-doped As₂S₃ fibers have been investigated as potential gain media for 1.3 µm amplifiers.

A significant advantage of Pr³⁺-doped As₂S₃ glass is its excellent thermal stability, which is crucial for the fiber drawing process. The absence of exothermic crystallization peaks in differential scanning calorimetry (DSC) measurements indicates a high resistance to devitrification, allowing for the fabrication of low-loss optical fibers.

The spectroscopic properties of Pr³⁺ in As₂S₃ glass are influenced by the praseodymium concentration. As the concentration of Pr³⁺ ions increases, the likelihood of non-radiative energy transfer between neighboring ions also increases, leading to a phenomenon known as concentration quenching. This process reduces the luminescence intensity and lifetime, thereby limiting the optimal doping concentration for active devices. Studies on similar chalcogenide glass systems have shown that concentration quenching can become significant at Pr³⁺ concentrations above 0.1–0.3 at.%. mdpi.com This suggests a non-uniform distribution of the rare-earth ions within the glass matrix. mdpi.com

The fluorescence from the ¹D₂ level of Pr³⁺ in AsGaGeS glass, a similar chalcogenide system, has been observed to be strongly quenched with increasing temperature. capes.gov.br This quenching is attributed to energy transfer from the Pr³⁺ ions to defect states near the band gap of the host glass. capes.gov.br

Pr³⁺ Concentration (at.%)Emission Wavelength (nm)Emission Cross-Section (cm²)Luminescence Lifetime (µs)Observed Effects
Data not available in search results~1300 (¹G₄ → ³H₅)Data not available in search resultsData not available in search results-
> 0.1 - 0.31037Data not available in search resultsData not available in search resultsOnset of concentration quenching observed in similar chalcogenide systems. mdpi.com

Comprehensive Structural Analysis and Characterization of Praseodymium Sulfide Compounds

Crystallographic Investigations

The determination of the crystal structure is fundamental to understanding the properties of praseodymium sulfide (B99878) compounds. Crystallographic investigations provide detailed information about the arrangement of atoms, bond lengths, and bond angles, which collectively govern the material's physical and chemical behavior.

X-ray diffraction (XRD) is a primary and non-destructive technique used for the phase identification and the determination of structural properties of crystalline materials like praseodymium sulfide. pdx.edumdpi.com The analysis of an XRD pattern allows researchers to identify the specific phases present in a sample, determine their crystal systems, and calculate lattice parameters. pdx.edumdpi.comcityu.edu.hk Each crystalline phase produces a unique diffraction pattern, which acts as a "fingerprint" for identification by comparing it to reference patterns in databases like the JCPDS file. cityu.edu.hk

For praseodymium sesquisulfide (Pr₂S₃), XRD analysis has been used to confirm its synthesis and purity. scielo.org.co Studies have identified Pr₂S₃ as having an orthorhombic crystal structure belonging to the space group Pnma. scielo.org.co The characteristic high-intensity diffraction peak for this phase is observed at a 2θ value of approximately 25.60°. scielo.org.co In some synthesized samples, XRD can also identify small amounts of unreacted praseodymium, allowing for an assessment of phase purity. scielo.org.co The average size of the crystallites in a powdered sample can also be estimated from the broadening of the XRD peaks using the Scherrer equation. scielo.org.co

Praseodymium also forms other sulfide compounds, such as praseodymium monosulfide (PrS). This compound possesses a cubic crystal structure, prototypically that of NaCl (rock salt), with praseodymium atoms in a 6-coordinate octahedral geometry. shef.ac.ukamericanelements.com XRD is crucial for distinguishing between these different sulfide phases.

Crystallographic Data for this compound Compounds
CompoundFormulaCrystal SystemSpace GroupPrototype StructureNotes
Praseodymium(III) Sulfide (α-phase)Pr₂S₃OrthorhombicPnma-Identified by a characteristic peak at 2θ ≈ 25.60°. scielo.org.co
Praseodymium(II) SulfidePrSCubicFm-3mNaCl (rock salt)Features a 6-coordinate octahedral geometry for Pr. shef.ac.uk
Praseodymium(III) Sulfide (γ-phase)Pr₂S₃CubicI-43dTh₃P₄A high-temperature, non-stoichiometric phase. scielo.org.coresearchgate.net

The Rietveld method is a powerful analytical technique applied to powder diffraction data (from X-rays or neutrons) to refine the crystal structure of a material. univ-rennes1.fr It involves fitting a calculated diffraction profile to the entire measured experimental pattern, allowing for the simultaneous refinement of various parameters, including lattice parameters, atomic positions, site occupancies, and thermal parameters. univ-rennes1.frresearchgate.net This method is instrumental in elucidating detailed structural information beyond simple phase identification. univ-rennes1.fr

While specific Rietveld refinement studies for this compound were not detailed in the provided sources, the methodology is widely applied to analogous compounds. For instance, the crystal structure of praseodymium sulfate (B86663) (Pr₂(SO₄)₃) was determined through Rietveld analysis, which confirmed its monoclinic structure and provided precise cell parameters. mdpi.comresearchgate.net The refinement process for such compounds often utilizes specialized software packages like GSAS, TOPAS, or WinCSD. researchgate.netmdpi.compnu.edu.ua The analysis of neutron powder diffraction data is particularly advantageous for the Rietveld method due to the typically simpler peak shapes produced. univ-rennes1.fr For praseodymium sulfides, this method could be used to precisely determine the atomic coordinates of Pr and S atoms, quantify the exact stoichiometry in defect structures like γ-Pr₂S₃, and investigate the anisotropic broadening of diffraction peaks caused by microstructural effects. univ-rennes1.fr

Praseodymium sesquisulfide (Pr₂S₃) is known to exhibit polymorphism, meaning it can exist in different crystal structures, or phases, depending on conditions such as temperature and pressure. The two most prominent polymorphs are the low-temperature α-phase and the high-temperature γ-phase.

The α-phase (α-Pr₂S₃) possesses an orthorhombic crystal structure with the Pnma space group. scielo.org.co The γ-phase (γ-Pr₂S₃) is the high-temperature, stable form and typically crystallizes in a cubic structure of the Th₃P₄ type. scielo.org.co This γ-phase is a non-stoichiometric defect structure, and its composition can be represented as Pr₃-ₓS₄, where cation vacancies are present in the crystal lattice. researchgate.net The transition from the α- to the γ-phase occurs at elevated temperatures, and understanding this transition is crucial as the different phases possess distinct physical properties. researchgate.net For example, rare-earth sulfides are studied for their potential as magnetic semiconductors, and their properties, such as the band gap, are intrinsically linked to their crystal structure. scielo.org.co

Phase transitions are a common phenomenon in rare-earth compounds. Studies on related materials, such as samarium sulfide (SmS) doped with praseodymium, show that phase transitions can be tuned by altering the chemical composition. eurekalert.org

In-situ diffraction is a powerful experimental technique that involves collecting diffraction data on a material while it is subjected to changing conditions, such as temperature, pressure, or a reactive atmosphere. researchgate.net This allows for the real-time observation of structural changes, phase transitions, and chemical reactions. researchgate.netresearchgate.net

While specific in-situ diffraction studies on this compound were not identified in the search results, the technique has been successfully applied to other praseodymium-based materials. For example, in-situ X-ray diffraction has been used to determine the phase diagram of pure praseodymium metal at high pressures and temperatures, revealing its structural evolution under extreme conditions. aps.org Similarly, high-temperature in-situ XRD and neutron diffraction have been employed to characterize the behavior of other complex lanthanide compounds under simulated operating conditions. psi.ch

For this compound, in-situ diffraction would be an invaluable tool for:

Directly observing the α → γ phase transition, allowing for precise determination of the transition temperature and kinetics.

Monitoring the structural evolution during the synthesis process to understand reaction pathways and identify any metastable intermediate phases. researchgate.net

Studying the material's structural stability under various atmospheric or pressure conditions.

Microstructural and Morphological Characterization

Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution TEM (HRTEM), are indispensable tools for characterizing the microstructure and morphology of materials at the nanoscale. usm.mywikipedia.org TEM provides direct images of a material, revealing information about particle size, shape (morphology), and aggregation state. usm.myresearchgate.netresearchgate.net

For this compound, TEM has been used to investigate the morphology of synthesized nanoparticles. researchgate.netresearchgate.net HRTEM offers even greater magnification, providing the capability to visualize the material at the atomic level. wikipedia.org With point-to-point resolutions reaching below one ångström (0.1 nm), HRTEM can directly image the atomic lattice planes of a crystal. wikipedia.org This allows for the validation of crystal structures determined by XRD and the direct observation of crystal defects, such as dislocations, stacking faults, and grain boundaries. usm.mymdpi.com The electron diffraction patterns (Selected Area Electron Diffraction or SAED) generated within a TEM can also be used to determine the crystal structure and orientation of individual nanoparticles. researchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. lucideon.com When applied to this compound and related compounds, SEM analysis reveals detailed information about particle shape, size distribution, and surface texture. For instance, in studies involving praseodymium-doped cadmium sulfide (Pr:CdS) thin films, SEM micrographs have shown that the films are compact with a fine nanostructure, free of pinholes or cracks. acs.orgijstr.org The morphology can be influenced by doping concentrations; for example, undoped cadmium sulfide films may exhibit nearly spherical grains, a morphology that can be retained with the addition of praseodymium. ijstr.org

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM to determine the elemental composition of a sample. wikipedia.orgoxinst.combruker.com By analyzing the characteristic X-rays emitted from the sample when bombarded by the electron beam, EDS can confirm the presence and relative abundance of constituent elements. wikipedia.orgbruker.com In the analysis of praseodymium-doped materials, EDS spectra confirm the presence of praseodymium, cadmium, and sulfur, and can verify a nearly stoichiometric composition. ijstr.org This combined SEM-EDS approach is invaluable for correlating surface morphology with elemental distribution, providing a comprehensive microstructural and chemical characterization of the material. lucideon.comri.se

Analytical TechniqueInformation ObtainedApplication to this compound (and related compounds)
Scanning Electron Microscopy (SEM) High-resolution surface imaging, morphology, particle size and shape. lucideon.comRevealed compact, fine nanostructures in Pr:CdS thin films. acs.org Showed uniform coverage of spherical grains. ijstr.org
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) Elemental composition, relative abundance of elements. wikipedia.orgoxinst.comConfirmed the presence of Pr, Cd, and S in doped films and verified stoichiometry. ijstr.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. eag.comanton-paar.com It is capable of quantifying surface roughness down to the angstrom scale. eag.com The technique works by scanning a sharp tip over the sample surface, and the forces between the tip and the sample are measured to create a topographical map. anton-paar.com

In the context of materials science, AFM is used to characterize the surface of thin films and nanoparticles. For praseodymium-doped cadmium sulfide thin films, AFM analysis has been used to confirm the uniformity and complete surface coverage of the deposited films. researchgate.net The technique can provide detailed information on various surface parameters, including root-mean-square (RMS) roughness, which gives insight into the homogeneity of the film. spmtips.com Both contact mode and tapping mode AFM can be employed, with tapping mode being common for imaging delicate surfaces to minimize damage. eag.com The high resolution of AFM makes it a valuable tool for assessing the fine details of surface morphology that can influence the material's properties. sciopen.com

AFM ModePrincipleApplication in Surface Topography
Contact Mode The tip is in continuous contact with the surface. A feedback loop maintains constant deflection by adjusting the Z-piezo. eag.comProvides topographical images and can be used for measuring surface roughness. spmtips.com
Tapping Mode The cantilever oscillates near its resonance frequency, intermittently "tapping" the surface. Changes in oscillation amplitude are used to map the topography. eag.comCommon for imaging soft or delicate samples to reduce lateral forces and sample damage. Provides high-resolution topographical data. eag.com

Nanoparticle Size and Shape Analysis

The analysis of nanoparticle size and shape is crucial as these parameters significantly influence the material's properties. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly used to visualize nanoparticles and determine their dimensions and morphology. For instance, studies on praseodymium oxide (Pr6O11) nanoparticles have reported sizes ranging from 13-57 nm. nanografi.com

In the case of praseodymium-doped cadmium sulfide, SEM images have shown that the grain size can be influenced by the doping concentration. ijstr.org For example, the crystallite size of Pr-doped CdS was found to increase with higher Pr concentrations. ijstr.org While direct imaging provides detailed morphological information, other techniques like X-ray Diffraction (XRD) can be used to determine the average crystallite size. rsc.org It is important to note that different techniques may yield slightly different size values due to the different physical principles they are based on; for example, XRD measures the size of crystalline domains, while microscopy observes the physical particle boundaries. rsc.org

Analytical TechniquePrincipleInformation ObtainedExample Finding for Praseodymium-related Nanoparticles
Scanning Electron Microscopy (SEM) Imaging with a focused beam of electrons. lucideon.comParticle morphology, size, and distribution.Pr-doped CdS showed nearly spherical grains. ijstr.org
X-ray Diffraction (XRD) Diffraction of X-rays by crystalline structures. rsc.orgAverage crystallite size.Crystallite size of Pr-doped CdS increased with Pr concentration, reaching 37 nm for 3% doping. ijstr.org

Thin Film Morphology and Surface Coverage

The morphology and surface coverage of thin films are critical parameters that affect their performance in various applications. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential for characterizing these aspects.

SEM provides high-resolution images of the film's surface, revealing details about grain structure, uniformity, and the presence of defects like pinholes or cracks. acs.org For praseodymium-doped cadmium sulfide (Pr:CdS) thin films, SEM analysis has demonstrated that the films can be highly compacted and homogeneous, covering the substrate uniformly. ijstr.org The morphology can be composed of nearly spherical grains, and this uniformity is often maintained even with doping. ijstr.org

AFM complements SEM by providing quantitative data on surface roughness and a three-dimensional view of the surface topography. researchgate.netsciopen.com Studies on similar thin film systems have shown that AFM can confirm the uniform and complete coverage of the substrate by the deposited material. researchgate.net The combination of these techniques allows for a thorough assessment of the thin film's quality, ensuring that the desired morphology and coverage are achieved for optimal device performance. acs.orguga.edu

Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical and electronic states of the elements within a material. ntu.edu.tweag.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. nih.gov

For praseodymium compounds, XPS is particularly useful for identifying the oxidation state of the praseodymium ions. The Pr 3d region of the XPS spectrum is of primary interest. The binding energies of the Pr 3d5/2 and Pr 3d3/2 peaks can be used to distinguish between different oxidation states, such as Pr(III) and Pr(IV). researchgate.net For instance, in Pr 3d XPS profiles, peaks observed at approximately 933.2 eV (Pr 3d5/2) and 953.7 eV (Pr 3d3/2) are characteristic of the Pr(III) oxidation state. researchgate.net The presence of satellite peaks can also provide further information about the chemical environment. researchgate.net XPS can also be used for depth profiling by combining it with ion sputtering to analyze the composition as a function of depth. nih.gov

XPS PeakTypical Binding Energy (eV) for Pr(III)Information Derived
Pr 3d5/2 ~933.2Identification of Praseodymium and its oxidation state. researchgate.net
Pr 3d3/2 ~953.7Confirms the presence and chemical state of Praseodymium. researchgate.net
Spin-orbit Splitting ~20.5Characteristic energy separation for the Pr 3d doublet. researchgate.net

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the near-surface region of a sample, typically within a depth of 3-10 nm. carleton.edu The technique involves bombarding the surface with a primary electron beam, which causes the emission of Auger electrons with energies characteristic of the elements present. cityu.edu.hkwikipedia.org AES can detect all elements except for hydrogen and helium. carleton.edu

AES provides quantitative elemental information and, in some cases, chemical state information based on the kinetic energy and shape of the Auger peaks. phi.com It is particularly well-suited for analyzing thin films and nanoscale features due to its high spatial resolution (down to ~5-8 nm). carleton.eduphi.com When combined with ion sputtering, AES can be used for depth profiling to determine the compositional changes through the thickness of a film. wikipedia.org While specific AES studies on this compound are not prevalent in the provided search results, the technique is applicable for the elemental and chemical analysis of such materials, complementing techniques like XPS. carleton.edugoogle.com For praseodymium, the primary Auger peak has a kinetic energy of around 690 eV. thermofisher.com

FeatureDescription
Principle Detection of Auger electrons emitted from a sample after excitation by a primary electron beam. cityu.edu.hkwikipedia.org
Analysis Depth Typically 3-10 nm from the surface. carleton.edu
Detectable Elements All elements except H and He. carleton.edu
Information Elemental composition, chemical state (in some cases), and spatial distribution of elements on the surface. phi.com
Spatial Resolution Can be as high as 5-8 nm. carleton.eduphi.com
Applications Surface analysis, thin film characterization, depth profiling. wikipedia.org

Characterization of Surface Defects and Vacancies (e.g., Sulfur Vacancies)

The physicochemical properties and performance of this compound in various applications are profoundly influenced by the presence of surface defects and vacancies. researchgate.net Sulfur vacancies, in particular, are critical point defects in the crystal lattice of metal sulfides that can alter the electronic structure, create active sites, and enhance catalytic or photocatalytic activity. mdpi.comnih.gov The characterization of these vacancies is essential for understanding and engineering the material's properties. A suite of advanced surface-sensitive and spectroscopic techniques is employed for this purpose. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a primary technique used to probe the chemical composition and electronic states of elements on the material's surface. mdpi.comrsc.org By analyzing the binding energies of core-level electrons, XPS can help identify changes in the oxidation state of praseodymium or the presence of reduced sulfur species, which can be indicative of sulfur vacancies. researchgate.netresearchgate.net

Direct visualization of atomic-scale defects is achievable through advanced microscopy. Techniques like Scanning Transmission Electron Microscopy (STEM) and High-Resolution Transmission Electron Microscopy (HRTEM) can provide atomic-resolution images where discontinuities in the crystal lattice may indicate the presence of vacancies. mdpi.comacs.org

Spectroscopic methods also offer valuable insights. Raman spectroscopy is highly sensitive to the local vibrational modes of a crystal lattice. acs.org The presence of defects such as sulfur vacancies can disrupt the lattice symmetry, leading to the appearance of new Raman bands or the broadening of existing ones, thereby serving as a fingerprint for lattice defects. researchgate.netacs.org Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for detecting vacancies, as these defects can often trap unpaired electrons, creating paramagnetic centers that are detectable by EPR. acs.orgacs.org

Complementing these experimental methods, theoretical calculations based on Density Functional Theory (DFT) are often used to model the structure of this compound with and without sulfur vacancies. mdpi.com These calculations can predict the formation energy of vacancies, their effect on the electronic band structure, and how they might facilitate chemical reactions on the surface, providing a deeper understanding that supports experimental observations. mdpi.comnih.gov

Table 1: Techniques for Characterizing Surface Defects and Vacancies in this compound This table is interactive. Users can sort the data by clicking on the column headers.

Characterization Technique Information Provided Relevant Citations
X-ray Photoelectron Spectroscopy (XPS) Determines surface elemental composition, chemical states, and presence of defect-related electronic states. researchgate.netrsc.orgresearchgate.net
Scanning/Transmission Electron Microscopy (S/TEM) Provides direct atomic-scale imaging of the crystal lattice to visualize vacancies and other structural defects. mdpi.comacs.org
Raman Spectroscopy Detects changes in lattice vibrations and symmetry caused by defects and vacancies. researchgate.netacs.orgacs.org
Electron Paramagnetic Resonance (EPR) Identifies paramagnetic centers, such as unpaired electrons trapped at vacancy sites. acs.orgacs.org

Porosity and Surface Area Measurements (e.g., BET, BJH)

The porosity and specific surface area are fundamental physical properties of this compound that dictate its interaction with surrounding gases and liquids. These characteristics are crucial for applications in catalysis, adsorption, and as a component in composite materials, where a high surface area can enhance reactivity and efficiency. lucideon.comwarwick.ac.uk The most common methods for determining these properties are Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) analyses. lucideon.commdpi.com

The BET method provides a value for the specific surface area of a material, expressed in square meters per gram (m²/g). warwick.ac.uk The technique is based on the physical adsorption of a gas (typically nitrogen) onto the solid surface at cryogenic temperatures. warwick.ac.uksemanticscholar.org By measuring the amount of gas adsorbed at various relative pressures, a multilayer adsorption isotherm is generated. The BET equation is then applied to this data to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area is derived. lucideon.comresearchgate.net The analysis of the BET isotherm of this compound (PrS) has been noted as a method to characterize its surface properties. researchgate.net

While BET analysis quantifies the total surface area, the BJH method is used to determine the porosity, specifically the pore size distribution and pore volume. mdpi.comgatech.edu The BJH analysis is typically applied to the desorption branch of the nitrogen isotherm. researchgate.net It assumes a cylindrical pore model and relates the amount of gas desorbed at each pressure step to the volume of pores within a specific size range. researchgate.net This provides detailed information about the mesopore (2-50 nm) structure of the material. lucideon.com

Together, BET and BJH analyses offer a comprehensive picture of the surface morphology and porous nature of this compound powders and films. researchgate.netjeeng.net This data is vital for quality control in material synthesis and for predicting the material's behavior in various applications.

Table 2: Representative Data from BET and BJH Analysis of a Praseodymium-Containing Material This table is interactive and for illustrative purposes, showing typical parameters obtained from these analyses. Data can be sorted by column.

Material Parameter Unit Typical Value Relevant Citations
BET Specific Surface Area m²/g 45 - 190 researchgate.netresearchgate.net
Total Pore Volume (BJH) cm³/g 0.55 google.com

Fundamental Electronic and Optical Properties of Praseodymium Sulfide Systems

Electronic Band Structure and Semiconductor Characteristics

The electronic band structure of praseodymium sulfide (B99878) compounds is fundamental to their behavior as semiconductors. This structure determines the energy required to excite an electron from a bound state into a conducting state, influencing the material's electrical and optical properties.

The band gap is a critical parameter for any semiconductor, defining its operational range in electronic and optoelectronic devices. For praseodymium sesquisulfide (Pr₂S₃), the band gap is approximately 2.75 eV. scielo.org.co This value, however, is not fixed and can be tuned through several methods.

One effective method for band gap tuning is the control of nanoparticle size. A quantum confinement effect is observed where the band gap energy changes with the dimensions of the nanocrystals. For instance, Pr₂S₃ particles with a size of 26 nm exhibit a band gap of 2.58 eV, which increases to 2.75 eV for smaller particles of 22 nm. scielo.org.co This suggests that by carefully controlling the synthesis process to produce particles of a specific size, the material's properties can be tailored for specific applications. scielo.org.co

Another approach to tuning the band gap is through the formation of solid solutions or mixed-lanthanide compounds. The introduction of other elements into the crystal lattice alters the electronic structure. For example, the mixed-lanthanide sulfide δ-Pr₁.₂₉Lu₀.₇₁S₃ has a significantly lower band gap of 1.38 eV. osti.gov Similarly, doping praseodymium into a ceria (CeO₂) matrix can drastically shift the band gap from 2.76 eV down to 1.72 eV. researchgate.net The synthesis of ternary praseodymium sulfides, such as NaPrS₂, also presents opportunities for tuning optoelectronic properties. uta.edu In general, rare earth sulfides offer a wide tunable band gap range, from as low as 1.65 eV to as high as 3.75 eV. researchgate.net

Table 1: Band Gap Values for Various Praseodymium Sulfide Systems This table is interactive. Users can sort data by clicking on column headers.

Compound/System Band Gap (eV) Remarks Source(s)
Pr₂S₃ ~2.75 Bulk value scielo.org.co
Pr₂S₃ Nanoparticle 2.75 Particle size: 22 nm scielo.org.co
Pr₂S₃ Nanoparticle 2.58 Particle size: 26 nm scielo.org.co
δ-Pr₁.₂₉Lu₀.₇₁S₃ 1.38 Mixed-lanthanide sulfide osti.gov
Pr-doped Ceria 1.72 Shifted from 2.76 eV researchgate.net
General Rare Earth Sulfides 1.65 - 3.75 General range researchgate.net

This compound systems are known to exhibit mixed ionic and electronic conductivity. fuelcellmaterials.comresearchgate.net The primary mechanism for electronic conductivity is often electron hopping. mit.edursc.org This phenomenon occurs when electrons move between lattice sites, particularly between praseodymium ions that can exist in mixed valence states (e.g., Pr³⁺ and Pr⁴⁺). rsc.org

In materials like praseodymium-cerium oxides, this electron hopping is facilitated by the formation of a praseodymium impurity band within the host material's band gap. mit.edu The energy associated with this charge transport, known as the migration enthalpy, has been measured to be approximately 0.55 eV for impurity band hopping. mit.edu

The composition of the valence and conduction bands determines how the material interacts with photons and charge carriers. In metal sulfides generally, the valence band is primarily composed of the p-orbitals of the sulfur anions. researchgate.net The conduction band, conversely, is typically formed from the d and sp orbitals of the metal cation. researchgate.net

In the case of praseodymium sulfides, this general model holds, but with important contributions from the praseodymium 4f electrons. Theoretical and experimental studies show that the top of the valence band is dominated by sulfur 3p states, while the bottom of the conduction band consists mainly of praseodymium 5d states. nsf.govresearchgate.net

Crucially, the 4f orbitals of the praseodymium ions introduce narrow, flat bands into the electronic structure. mdpi.comnih.gov These f-electron states can be either localized or form hybridized bands. researchgate.net In materials like praseodymium telluride (Pr₃Te₄), which is electronically similar to the sulfide, these 4f orbitals create a dense region of flat bands just above the Fermi level within the conduction band. nsf.gov This feature significantly influences the material's electronic and magnetic properties.

Optical Absorption and Transmission Properties

The interaction of this compound with light is characterized by its absorption and transmission spectra, which reveal information about electronic transitions and the presence of specific ions.

Spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions is a key technique for characterizing this compound systems. The absorption spectra are strongly influenced by the 4f electronic structure of the Pr³⁺ ion. researchgate.net this compound nanomaterials exhibit a broad absorption range that extends from the UV region well into the near-infrared, with observed absorption up to 1200 nm. nih.govresearchgate.net

The spectra display characteristic absorption bands corresponding to electronic transitions from the ³H₄ ground state of the Pr³⁺ ion to its various excited states. researchgate.net These transitions include, but are not limited to, ³H₄ → ³P₂, ³H₄ → ³P₁, ³H₄ → ³P₀, and ³H₄ → ¹D₂. researchgate.net These distinct absorption peaks allow for the identification and quantification of praseodymium in a given material.

The absorption cross-section is a measure of the probability of a photon being absorbed by an ion at a specific wavelength. For Pr³⁺ ions in sulfide and other chalcogenide glass hosts, the absorption cross-sections have been studied in detail, particularly in the infrared region.

The spectra reveal several key absorption bands corresponding to transitions between the f-electron energy levels of the Pr³⁺ ion. In Ga₅Ge₂₀Sb₁₀S₆₅ sulfide glass, prominent and overlapping absorption bands are identified for the ³F₄ (at 1580 nm), ³F₃ (at 1475 nm), ³F₂ (at 2020 nm), and ³H₆ (at 2250 nm) transitions. core.ac.uk A weaker absorption corresponding to the ¹G₄ transition is also found around 1020 nm. core.ac.uk The transition from the ground state ³H₄ to the first excited state ³H₅ occurs in the mid-infrared region, spanning from approximately 3.5 to 6 μm. scispace.com The availability of high-power laser diodes at wavelengths matching these absorption peaks, such as 1480 nm, makes these materials practical for various applications. arxiv.org

Table 2: Notable Absorption Cross-Sections for Pr³⁺ Ions in Chalcogenide Hosts This table is interactive. Users can sort data by clicking on column headers.

Transition Wavelength (nm) Host Material Source(s)
³H₄ → ¹G₄ 1020 Ga₅Ge₂₀Sb₁₀S₆₅ (Sulfide) core.ac.uk
³H₄ → ³F₃ 1475 Ga₅Ge₂₀Sb₁₀S₆₅ (Sulfide) core.ac.uk
³H₄ → ³F₄ 1580 Ga₅Ge₂₀Sb₁₀S₆₅ (Sulfide) core.ac.uk
³H₄ → ³F₂ 2020 Ga₅Ge₂₀Sb₁₀S₆₅ (Sulfide) core.ac.uk
³H₄ → ³H₆ 2250 Ga₅Ge₂₀Sb₁₀S₆₅ (Sulfide) core.ac.uk
³H₄ → ³H₅ 3500 - 6000 GeAsGaSe (Selenide) scispace.com

Anisotropic Optical Properties

This compound systems, particularly nanostructured praseodymium disulfide (PrS₂), exhibit significant anisotropic properties. researchgate.net Theoretical studies using density functional theory have been employed to analyze their anisotropic indexes and elastic anisotropies, revealing that these compounds are elastically strongly anisotropic. researchgate.net This anisotropy is rooted in the crystal structure. For instance, related lanthanide sulfides like lanthanum disulfide (LaS₂) possess a monoclinic low-temperature form, a crystal structure inherently lacking high degrees of symmetry, which typically leads to direction-dependent physical properties, including optical response. researchgate.net Similarly, the layered hexagonal structure of related compounds like dipraseodymium dioxide sulfide (Pr₂O₂S) also contributes to anisotropic characteristics. ontosight.ai While detailed experimental data on the optical anisotropy of pure this compound is specific, the inherent structural properties and theoretical calculations point towards a pronounced anisotropic optical behavior, a characteristic noted in other complex sulfide materials. researchgate.netresearchgate.net

Photoluminescence and Luminescence Spectroscopy

The luminescence of this compound materials is primarily due to the electronic transitions within the 4f electron shell of the praseodymium (Pr³⁺) ion. The host material, in this case a sulfide lattice, significantly influences the exact energy levels and transition probabilities, but the fundamental characteristics are dictated by the Pr³⁺ ion itself.

Praseodymium ions (Pr³⁺) are known for a complex energy level structure that gives rise to multiple emission bands across the visible and near-infrared (NIR) spectrum. tci-thaijo.org When incorporated into a sulfide host, Pr³⁺ ions exhibit characteristic luminescence from various excited states. While visible emissions are common, this compound nanoparticles have been specifically noted for their fluorescence in the near-infrared region between 800 nm and 1100 nm when excited with a 785 nm laser. researchgate.net This NIR emission is particularly valuable for applications such as deep-tissue imaging. researchgate.net

In various host materials, including sulfide-based glasses which serve as a proxy, Pr³⁺ ions display a range of transitions. The emission color can be tuned from red/orange to nearly white depending on the host environment. researchgate.net The primary emitting levels are typically the ³P₀ and ¹D₂ states. The specific transitions and their corresponding spectral regions are well-documented for the Pr³⁺ ion.

The table below summarizes key radiative transitions for the Pr³⁺ ion, which are responsible for its luminescence in sulfide and other host materials.

TransitionSpectral RegionWavelength Range (Typical)Reference(s)
³P₀ → ³H₄Blue-Green~480-500 nm tci-thaijo.orgresearchgate.net
³P₁ → ³H₅Green~520-530 nm tci-thaijo.org
¹D₂ → ³H₄Orange-Red~600-610 nm tci-thaijo.orgresearchgate.netontosight.ai
³P₀ → ³F₂Red~640-645 nm tci-thaijo.org
¹G₄ → ³H₅Near-Infrared~1300 nm soton.ac.uk
Pr³⁺ in Pr₂S₃ NPsNear-Infrared800-1100 nm researchgate.net

The radiative quantum efficiency (RQE), which measures the ratio of emitted photons to absorbed photons, is a critical parameter for luminescent materials. For Pr³⁺-doped materials, achieving high quantum efficiency is essential for applications like fiber amplifiers. soton.ac.uk Measurements in Pr³⁺-doped sulfide glasses, which are closely related to pure this compound systems, have yielded significant RQE values for the ¹G₄ → ³H₅ transition, important for telecommunications.

A self-calibrating measurement technique applied to Pr³⁺-doped sulfide glasses determined a quantum efficiency as high as 60% for the ¹G₄ → ³H₅ transition. optica.org Studies on halide-modified gallium-lanthanum sulfide (GLS) glasses doped with Pr³⁺ have also shown high efficiencies, with some compositions demonstrating quantum efficiencies up to approximately 80% of that found in pure GLS glass. soton.ac.uk

The table below presents reported quantum efficiency values for Pr³⁺ in sulfide glass hosts.

Host MaterialTransitionMeasured Quantum EfficiencyReference(s)
Pr³⁺-doped sulfide glass (BaGaGeS)¹G₄ → ³H₅Up to 60% optica.org
Pr³⁺-doped CsCl-containing GLS glass¹G₄ → ³H₅Up to ~80% of pure GLS soton.ac.uk
Pr³⁺-doped oxide-containing GLS glass¹G₄ → ³H₅Up to 54% soton.ac.uk

Luminescence quenching refers to any process that decreases the intensity of fluorescence or phosphorescence. In this compound and related materials, a primary quenching mechanism is concentration quenching, which occurs as the concentration of Pr³⁺ ions increases. tci-thaijo.org This effect arises from non-radiative energy transfer between nearby Pr³⁺ ions.

The primary mechanisms responsible for concentration quenching include:

Multipolar Interaction : At higher concentrations, the probability of energy transfer between an excited Pr³⁺ ion and a nearby ground-state ion increases. In Gd₂O₂S:Pr³⁺ systems, this has been identified as an electric dipole-dipole interaction. researchgate.net

Cross-Relaxation : This is a non-resonant energy transfer process where an excited ion relaxes to an intermediate level while a neighboring ion is excited. A known cross-relaxation channel for Pr³⁺ is the process ³P₀ + ³H₄ → ¹D₂ + ³H₆, which quenches the emission from the ³P₀ level while populating the ¹D₂ level. researchgate.netnih.gov

Energy Migration : At very high concentrations, the excitation energy can migrate from one Pr³⁺ ion to another until it reaches a "quenching center," such as a defect or an impurity in the crystal lattice, where the energy is lost non-radiatively. nih.gov

Additionally, thermal quenching can occur, where the luminescence intensity decreases with increasing temperature as thermal energy provides a pathway for non-radiative decay. nih.gov The presence of electronic defects spatially correlated to the Pr³⁺ emitting ions can also serve as a non-radiative de-excitation pathway. researchgate.net

Praseodymium ions are capable of both up-conversion and down-conversion luminescence, processes that convert light from one wavelength to another. nih.govresearchgate.net

Up-conversion is a process where lower-energy (longer wavelength) photons are converted into higher-energy (shorter wavelength) emitted light. google.com In Pr³⁺-doped systems, this typically occurs through multi-photon absorption mechanisms like Excited State Absorption (ESA). researchgate.netcapes.gov.br In ESA, a single ion is sequentially excited to higher energy levels by absorbing multiple photons. This process is responsible for converting visible or infrared light into visible or even UV emissions in certain Pr³⁺-doped materials. researchgate.net

Down-conversion , also known as quantum cutting, is a process where one absorbed high-energy photon results in the emission of two or more lower-energy photons. nih.govaip.org This phenomenon can potentially lead to a quantum efficiency greater than 100%. nih.gov For a Pr³⁺ ion, absorption of a high-energy photon can excite it to a high energy level, from which it can decay in a two-step process, emitting two distinct photons as it returns to the ground state.

These light conversion processes make praseodymium-based materials, including sulfides, candidates for applications in solar cells, solid-state lighting, and bio-imaging. nih.govresearchgate.net

Vibrational Spectroscopy

Raman Spectroscopy for Phonon Modes and Lattice Dynamics

Raman spectroscopy is an analytical technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a material, they can excite the vibrational modes of the crystal lattice, resulting in a shift in the energy (and therefore frequency) of the scattered photons. This energy shift, known as the Raman shift, corresponds directly to the energy of the phonon modes. The resulting Raman spectrum acts as a unique fingerprint of the material's vibrational structure.

The study of phonons provides critical information about lattice dynamics, which describes the propagation of atomic vibrations through the crystal. researchgate.netresearchgate.net These vibrations can be categorized into acoustic modes, which correspond to the in-phase movement of atoms, and optical modes, which involve the out-of-phase movement of adjacent atoms within a unit cell. Raman spectroscopy is particularly sensitive to these optical phonons.

For this compound (Pr₂S₃), detailed experimental Raman spectra are not extensively reported in publicly available literature. However, theoretical studies and experimental work on analogous rare-earth sulfides and other praseodymium-containing compounds provide a framework for understanding what such an analysis would reveal. First-principles calculations on structurally related materials, for instance, are used to predict the phonon band structure and identify which modes would be Raman-active based on the material's crystal symmetry. researchgate.netresearchgate.net

In related material systems, such as Molybdenum Disulfide (MoS₂), characteristic first-order Raman peaks (like the E¹₂g and A₁g modes) are well-documented. acs.orgacs.org Studies on such materials also show that defects, strain, or doping within the crystal lattice can lead to the appearance of new satellite peaks or shifts in the primary Raman bands, providing a method to characterize material quality and structural modifications. acs.orgresearchgate.net A study on a Molybdenum Disulfide‐this compound (MoS₂@PrS) heterostructure has been noted in recent literature, indicating research into the vibrational properties of composite systems containing this compound. acs.orgacs.orgresearchgate.net

Table 1: General Phonon Modes and Their Physical Interpretation

Phonon TypeDescription
Longitudinal Optical (LO) Atoms oscillate out-of-phase with each other, parallel to the direction of wave propagation.
Transverse Optical (TO) Atoms oscillate out-of-phase with each other, perpendicular to the direction of wave propagation.
Longitudinal Acoustic (LA) The entire unit cell moves in-phase, with atomic displacements parallel to the direction of wave propagation.
Transverse Acoustic (TA) The entire unit cell moves in-phase, with atomic displacements perpendicular to the direction of wave propagation.
Surface Phonons Vibrational modes that are confined to the surface of the material.

This table describes general phonon modes in a crystal lattice. Specific frequency assignments for Pr₂S₃ are not available from the provided search results.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a complementary technique to Raman spectroscopy, as it probes vibrational modes that induce a change in the net molecular dipole moment. While Raman scattering involves polarizability changes, IR absorption requires a change in the dipole moment for a vibrational mode to be "IR-active."

Specific FTIR spectra for pure, bulk this compound are not widely available in the reviewed literature. However, studies on related materials provide insight into the expected spectral features. For instance, research on sulfide glasses doped with Pr₂S₃ has identified absorption bands and a long-wavelength absorption edge in the infrared region, located around 900 cm⁻¹ for sulfide samples. researchgate.netmuni.cz One study noted an IR edge composed of two bands at 933 cm⁻¹ and 12.63 µm (792 cm⁻¹) in a glass doped with 5000ppm Pr₂S₃. dtic.mil Another investigation into praseodymium thiodipropionate hydrates identified various spectral bands associated with the compound's functional groups. semanticscholar.org

Theoretical calculations for the related compound β-La₂S₃ predict strong IR reflection resulting from several strong IR-active modes, which would lead to poor transmission properties in that spectral region. researchgate.netresearchgate.net This suggests that Pr₂S₃ would likely exhibit distinct absorption features in the mid- to far-infrared corresponding to Pr-S bond vibrations. The presence of impurities, such as oxides (Pr-O) or hydroxides (O-H), which can be incorporated during synthesis, would also give rise to characteristic absorption bands in an FTIR spectrum. spiedigitallibrary.org

Table 2: Representative Infrared Absorption Bands in Praseodymium-Containing Compounds and Sulfide Glasses

Wavenumber (cm⁻¹)Wavelength (µm)Assignment/Host MaterialReference
~3400~2.94O-H stretching (impurity) in GaLaS glass dtic.mil
11588.63Impurity/Host glass band in GaLaS glass dtic.mil
93310.71IR Edge Band in Pr₂S₃-doped GaLaS glass dtic.mil
79212.63IR Edge Band in Pr₂S₃-doped GaLaS glass dtic.mil
~20300 (4740 nm)4.74Pr³⁺ electronic transition in sulfide glass muni.cz

This table contains data from praseodymium-doped glasses and is for illustrative purposes, as specific FTIR data for pure Pr₂S₃ was not found.

Refractive Index and Dispersion Characteristics

The refractive index (n) of a material is a dimensionless number that describes how fast light travels through it. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the material. Dispersion is the phenomenon where the refractive index of a material is dependent on the frequency (or wavelength) of light. These properties are fundamental to the design and application of optical components like lenses, fibers, and coatings.

Theoretical studies based on first-principles calculations for β-La₂S₃, a structurally related rare-earth sulfide, provide a model for the expected optical properties of Pr₂S₃. These calculations yield the dielectric function, from which the refractive index and other optical constants can be derived. researchgate.netresearchgate.net The calculated static refractive index (at zero energy) for β-La₂S₃ is around 2.75, and it shows dispersion, increasing in value as the photon energy approaches the material's band gap. researchgate.netresearchgate.net This behavior is typical for semiconductors.

Table 3: Calculated Optical Properties for β-La₂S₃ (as an analogue for Pr₂S₃)

PropertyCalculated ValueNote
Static Refractive Index (n) ~2.75Value at zero photon energy.
Band Gap 0.191 eV (Direct)This calculated value is for β-La₂S₃.
Optical Behavior Strong IR reflectionPredicted due to strong IR-active phonon modes.

This table presents theoretical data for β-La₂S₃ from references researchgate.netresearchgate.net to illustrate the potential properties of a rare-earth sulfide. The calculated band gap for β-La₂S₃ is noted to be significantly different from the experimental values reported for Pr₂S₃.

Magnetic Behavior of Praseodymium Sulfide Materials

Paramagnetic Properties of Pr³⁺ Ions in Sulfide (B99878) Matrices

In its elemental form, praseodymium is paramagnetic at room temperature and remains so at all temperatures above 1 Kelvin. wikipedia.orgamericanelements.com This paramagnetic behavior is a key characteristic of praseodymium sulfide as well. The Pr³⁺ ions within the sulfide matrix are responsible for the material's magnetic response. researchgate.netzegmetal.com

Studies on γ-phase Pr₂S₃ have shown no evidence of magnetic ordering above 1 K. umich.edu The magnetic susceptibility of Pr₂S₃ is positive, with a reported value of +10,770·10⁻⁶ cm³/mol, confirming its paramagnetic nature. wikipedia.orgeducation.gov.ck The paramagnetism arises from the unpaired electrons in the 4f shell of the Pr³⁺ ions. americanelements.comrsc.org

The ground state of the Pr³⁺ ion in the Th₃P₄ lattice structure of γ-Pr₂S₃ is split by the crystal field into several energy levels. umich.edu This crystal field effect, along with the absence of long-range magnetic ordering, leads to Van Vleck paramagnetism, a temperature-independent contribution to the magnetic susceptibility. researchgate.net This has been observed in α-Pr₂S₃, where the magnetic susceptibility along certain crystal axes is nearly constant at low temperatures. nii.ac.jp

Investigation of Magnetic Ordering (e.g., Antiferromagnetism, Ferromagnetism, if observed)

While γ-Pr₂S₃ does not exhibit magnetic ordering above 1 K, studies on the orthorhombic α-phase of Pr₂S₃ have revealed evidence of antiferromagnetic (AFM) transitions at very low temperatures. umich.educore.ac.uk Specifically, α-Pr₂S₃ is reported to undergo successive antiferromagnetic transitions at TN1 = 2.95 K and a second transition below 0.4 K. nii.ac.jpcore.ac.uk This behavior is in contrast to some other rare-earth sulfides, such as α-Sm₂S₃ which shows weak ferromagnetism, and α-Gd₂S₃ which has a single antiferromagnetic transition at 9.9 K. researchgate.netnii.ac.jp

The magnetic ordering in α-Pr₂S₃ is anisotropic, meaning it depends on the direction of the applied magnetic field relative to the crystal axes. nii.ac.jp A broad peak in magnetic susceptibility, indicative of an antiferromagnetic transition, is observed around 3.5 K only when the magnetic field is applied along the b-axis of the orthorhombic crystal structure. researchgate.netnii.ac.jp The lack of ordering in γ-Pr₂S₃ is attributed to a singlet crystal-field ground state that is well-separated from excited magnetic states. arxiv.org

Magnetic Susceptibility Studies (e.g., AC susceptibility)

Magnetic susceptibility measurements are crucial for understanding the magnetic behavior of this compound. iaea.orgnih.gov For α-Pr₂S₃, the temperature dependence of the molar magnetic susceptibility shows a broad peak around 3.8 K when the magnetic field is applied parallel to the b-axis, with an inflection point at a Néel temperature (TN) of 2.95 K. researchgate.net When the field is perpendicular to the b-axis, the susceptibility is nearly constant below 5 K, suggesting a significant Van Vleck paramagnetic contribution. researchgate.net The effective magnetic moment per Pr atom has been determined to be 3.03 µB, which is somewhat lower than the theoretical value of 3.58 µB for a free Pr³⁺ ion, further supporting the presence of Van Vleck paramagnetism. researchgate.net

AC susceptibility measurements can provide further insights into the dynamics of magnetic ordering. researchgate.net In some praseodymium-based intermetallic compounds, AC susceptibility has been used to identify spin-glass states, which are characterized by a frequency-dependent peak in the real part of the susceptibility. researchgate.netaps.org While not explicitly detailed for pure Pr₂S₃ in the provided context, such studies on related materials highlight the complexity of magnetic interactions that can arise. arxiv.org

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for probing the local magnetic environment of paramagnetic ions. academie-sciences.fr However, for Pr³⁺ ions, ESR signals can be difficult to observe under standard conditions. arxiv.org In a study of Pr³⁺-doped lutetium sulfide (Lu₂S₃), the Pr³⁺ EPR spectrum was not visible even at high frequencies (210-320 GHz) because the expected transitions are in the infrared region. arxiv.org

In studies of Pr³⁺-doped GeAs sulfide glasses, EPR measurements of co-doped Gd³⁺ were used as an indirect probe of rare-earth clustering. academie-sciences.fracademie-sciences.fr The linewidth of the Gd³⁺ ESR signal provided information about the distribution of the rare-earth ions within the glass matrix. academie-sciences.fracademie-sciences.fr This suggests that while direct ESR of Pr³⁺ in sulfides is challenging, the technique can still provide valuable structural information when used in conjunction with other dopants.

Influence of Doping and Crystal Structure on Magnetic Response

The magnetic properties of praseodymium-containing materials are highly sensitive to both doping and crystal structure. mdpi.comaps.org this compound exists in different crystal structures, most notably the α (orthorhombic) and γ (cubic) phases, which exhibit different magnetic behaviors. zegmetal.com The α-phase undergoes antiferromagnetic ordering at low temperatures, while the γ-phase remains paramagnetic. umich.edunii.ac.jpcore.ac.uk This highlights the critical role of the local atomic arrangement in determining the magnetic ground state.

Doping Pr₂S₃ or related materials can significantly alter their magnetic response. researchgate.net For instance, in lutetium sulfide doped with praseodymium, the luminescence properties are strongly affected by the Pr³⁺ concentration, indicating changes in the local environment of the ions. acs.org In Pr-doped manganites, substituting Pr³⁺ for other rare-earth elements like lanthanum or samarium can tune the magnetic transition temperatures and even change the nature of the magnetic ordering from ferromagnetic to antiferromagnetic. aps.orgingentaconnect.comaip.orgx-mol.netiaea.org The introduction of different ions alters the Mn-O-Mn bond angles and distances, which in turn affects the magnetic exchange interactions. mdpi.comaps.org

Phase Transitions in Pr-Doped Magnetic Systems (e.g., Pr-doped manganites)

Praseodymium doping has been extensively studied in perovskite manganites, where it induces a variety of magnetic phase transitions. aip.orgnih.gov In the La₀.₈₋ₓPrₓSr₀.₂MnO₃ system, increasing the Pr³⁺ doping level leads to a decrease in the Curie temperature (Tc), the temperature at which the material transitions from a paramagnetic to a ferromagnetic state. x-mol.net This is attributed to the smaller ionic radius of Pr³⁺ compared to La³⁺, which causes a bending of the Mn-O-Mn bonds and weakens the ferromagnetic double-exchange interaction. aps.org

In some cases, Pr-doping can induce a transition from a ferromagnetic to an antiferromagnetic state. ingentaconnect.com For example, in Ca₀.₈₅Pr₀.₁₅MnO₃, a paramagnetic to antiferromagnetic phase transition is observed at a Néel temperature of 122 K. ingentaconnect.com Furthermore, in Sm₀.₅Sr₀.₅MnO₃, doping with Pr³⁺ can lead to a field-induced magnetic phase transition, where the material changes from a first-order ferromagnetic to paramagnetic transition at low magnetic fields to a second-order transition at higher fields. aip.org The nature of these phase transitions is also influenced by factors like particle size. aip.org

Magnetic Properties of this compound and Related Compounds

Compound/SystemMagnetic BehaviorTransition Temperature(s)Key Findings
α-Pr₂S₃ AntiferromagneticTN1 = 2.95 K, TN2 < 0.4 K nii.ac.jpcore.ac.ukAnisotropic magnetic ordering observed only along the b-axis. researchgate.netnii.ac.jp
γ-Pr₂S₃ ParamagneticNo ordering above 1 K umich.eduExhibits Van Vleck paramagnetism. researchgate.net
La₀.₈₋ₓPrₓSr₀.₂MnO₃ Ferromagnetic to ParamagneticTc decreases with increasing x x-mol.netDoping weakens the ferromagnetic double-exchange interaction. aps.org
Ca₀.₈₅Pr₀.₁₅MnO₃ Paramagnetic to AntiferromagneticTN = 122 K ingentaconnect.comDoping induces an antiferromagnetic state. ingentaconnect.com
Sm₀.₅Sr₀.₅MnO₃ (Pr-doped) Ferromagnetic to ParamagneticField-dependent transition order aip.orgShows a disorder-induced softening of the first-order phase transition. aip.org

Theoretical and Computational Investigations of Praseodymium Sulfide

Modeling of Spectroscopic and Optical Properties

Theoretical modeling plays a significant role in understanding and predicting the spectroscopic and optical properties of praseodymium sulfide (B99878), which are critical for its potential applications in optoelectronic devices.

The optical properties of materials, including absorption and emission spectra, can be calculated from the electronic band structure obtained through methods like DFT. The imaginary part of the dielectric function, ε₂(ω), is directly related to the electronic transitions between occupied and unoccupied states and can be calculated using the electronic wave functions and energies. acs.org The real part, ε₁(ω), can then be derived using the Kramers-Kronig relation. acs.org From these, other optical constants like the absorption coefficient and refractive index can be determined. acs.org

For praseodymium-doped materials, theoretical frameworks like the Judd-Ofelt theory are used to analyze and quantify the intensities of 4f-4f electronic transitions observed in absorption spectra. spectroscopyonline.com This theory allows for the calculation of key parameters such as radiative lifetimes, transition probabilities, and branching ratios. spectroscopyonline.com The emission cross-sections can be calculated from the emission spectra using the Füchtbauer-Ladenburg formula. spectroscopyonline.com

In studies of praseodymium-doped glasses, absorption bands corresponding to transitions from the ³H₄ ground state of Pr³⁺ ions are observed and analyzed. researchgate.net Computational modeling helps in assigning these experimental bands to specific electronic transitions. For example, in praseodymium sulfate (B86663), ab initio calculations have helped to determine the band gap structure and assign the observed luminescent bands. mdpi.com

Table 2: Calculated Optical Properties of Praseodymium-related Materials

Property Method/Theory Material System Finding Reference
Optical Intensities Judd-Ofelt Theory Pr:YLF crystal Determined intensity parameters Ω₂,₄,₆ spectroscopyonline.com
Emission Cross-section Füchtbauer-Ladenburg formula Pr:YLF crystal Calculated for visible spectral range spectroscopyonline.com
Band Gap Structure Ab initio calculations Pr₂(SO₄)₃ Valence band top dominated by O p-electrons, conduction band bottom by Pr d-electrons mdpi.com

The optical properties of materials are fundamentally determined by interband transitions, which are the excitation of electrons from the valence band to the conduction band. The analysis of these contributions provides a deeper understanding of the material's interaction with light.

By analyzing the projected density of states (PDOS) and the band structure, the specific interband transitions that contribute to features in the optical spectra can be identified. researchgate.net For example, in BaTiO₃, the analysis of interband contributions helped to understand its dielectric function and other optical constants. researchgate.net

In praseodymium-doped ceria, the absorption coefficient has contributions from both the excitation of valence band electrons to the conduction band and from changes in the oxidation state of praseodymium ions. mit.edu The ability to control the praseodymium oxidation state allows for the tuning of the optical properties, demonstrating a direct link between electronic structure and optical response. mit.edu

The dispersion of the refractive index below the interband absorption edge can be analyzed using the single-effective-oscillator model proposed by Wemple-DiDomenico. curresweb.com This model provides parameters like the oscillator energy and dispersion energy, which are related to the strength of interband optical transitions and the structural order of the material. curresweb.com

Crystal Field Splitting Calculations for Praseodymium Ions

In materials containing praseodymium ions (Pr³⁺), the local crystalline electric field (CEF), generated by the surrounding anions (e.g., S²⁻), lifts the degeneracy of the 4f electron energy levels. The (2J+1)-fold degeneracy of the ground state multiplet, ³H₄ (with J=4), is split into a series of Stark levels. Understanding this splitting is crucial for predicting the magnetic and optical properties of the material.

Theoretical calculations of this crystal field splitting are typically performed using a model Hamiltonian that includes the crystal field potential. The Hamiltonian for an ion in a crystal field can be expressed as:

HCEF = Σk,q Bqk Oqk

where Oqk are the Stevens equivalent operators and Bqk are the crystal field parameters. These parameters depend on the symmetry of the Pr³⁺ site and the nature of the surrounding ligands. They can be determined from experimental data (e.g., inelastic neutron scattering) or calculated from first principles.

Ab initio methods, such as Density Functional Theory (DFT) combined with Dynamical Mean-Field Theory (DMFT) in the Hubbard-I approximation, have been employed to determine the CF potential and predict the energy level schemes. arxiv.orgresearchgate.net For elemental praseodymium (Pr), which exists in a double hexagonal close-packed (dhcp) structure with two inequivalent sites (cubic and hexagonal), calculations have successfully predicted singlet crystal-field ground states at both sites, explaining the material's non-magnetic nature. arxiv.orgresearchgate.netarxiv.org

While detailed experimental or computational data specifically for binary praseodymium sulfide (e.g., Pr₂S₃) is not extensively documented in readily available literature, studies on analogous praseodymium compounds provide insight into the expected crystal field effects. For instance, calculations on praseodymium oxides and elemental Pr show the complexity of the splitting. The table below presents calculated crystal field parameters for elemental Pr, which illustrate the magnitude of these interactions.

Calculated Crystal Field Parameters for dhcp Pr (in meV) arxiv.org
ParameterHexagonal Site (calc.)Cubic Site (calc.)
B²₀-0.450
B⁴₀-0.038-0.108
B⁴₃-0.25-0.78
B⁶₀0.00070.003
B⁶₃0.006-0.038
B⁶₆0.0120.008

The nature of the ligand significantly influences the crystal field splitting; more covalent or polarizable anions like sulfur, compared to oxygen, are expected to produce different CF environments. researchgate.net

Computational Studies of Magnetic Properties

Spin-Polarized DFT Calculations

Spin-polarized Density Functional Theory (DFT) is a powerful computational tool for investigating the magnetic properties of materials. By treating spin-up and spin-down electrons separately, it can predict the magnetic ground state (ferromagnetic, antiferromagnetic, or non-magnetic) and calculate the magnetic moments on each atom. For materials containing rare-earth elements like praseodymium, the strong correlation effects of the 4f electrons often require corrections to standard DFT, such as the DFT+U method, which incorporates a Hubbard parameter 'U' to better describe electron localization. researchgate.netconicet.gov.ar

Computational studies on various praseodymium compounds have been performed. For example, spin-polarized calculations on Pr-doped CeO₂ show that the Pr dopant induces magnetization. researchgate.netconicet.gov.ar Studies on praseodymium superhydrides (PrH₉) under pressure also reveal complex magnetic behavior, with calculations indicating that magnetic order and superconductivity can coexist. nih.govresearchgate.net

A pertinent example for a sulfur-containing system is the theoretical investigation of the praseodymium chloride sulfide (PrClS) monolayer. frontiersin.orgnih.gov First-principles calculations were performed to determine the magnetic ground state by comparing the total energies of ferromagnetic (FM) and various antiferromagnetic (AFM) configurations. The results consistently showed that the ferromagnetic state is the most stable. frontiersin.org These calculations revealed that the PrClS monolayer is a half-metal with 100% spin polarization, a property driven by the spin-polarized f-orbitals of the praseodymium atoms. frontiersin.orgnih.gov

Exchange Coupling Parameter Determination

The magnetic ordering in a material is governed by the exchange interaction between magnetic ions. This interaction can be described by the Heisenberg Hamiltonian:

H = - ΣiJijS i ⋅ S j

where S i and S j are the spin operators for ions at sites i and j, and Jij is the exchange coupling parameter. A positive J indicates ferromagnetic coupling, while a negative J indicates antiferromagnetic coupling.

The values of Jij can be determined computationally by calculating the total energy of different spin configurations (e.g., ferromagnetic and various antiferromagnetic arrangements) using spin-polarized DFT. The energy differences between these states are then mapped onto the Heisenberg model to extract the Jij parameters. Another approach is the magnetic force theorem, which has been used to calculate intersite exchange interactions in elemental Pr. arxiv.orgresearchgate.net

Theoretical studies on various rare-earth compounds provide insights into the nature of these interactions. In rare-earth intermetallics, the coupling is often indirect, mediated by conduction electrons (RKKY interaction). esrf.fr In insulators like sulfides, the interaction is typically a short-range superexchange mediated by the sulfur anions. This can lead to competition between direct antiferromagnetic d-d exchange and ferromagnetic superexchange via sulfur p-states. researchgate.net For rare-earth zigzag chain systems like RAgSe₂ (where R is a rare earth), negative values of the paramagnetic Curie temperature obtained from Curie-Weiss fits indicate dominant antiferromagnetic interactions. researchgate.net In some heterodinuclear Cu(II)Gd(III) complexes, the coupling is found to be ferromagnetic, with the exchange constant being highly dependent on the geometry of the metal-ligand framework. academie-sciences.fr

Development of Rate Equations and Energy Level Models for Doped Systems

Rate equations are a set of differential equations that describe the time evolution of the population densities of various electronic energy levels in a material under external excitation, such as pumping with a laser. These models are essential for designing and optimizing optical devices like fiber amplifiers and lasers based on praseodymium-doped materials, particularly in chalcogenide glass hosts which are transparent in the mid-infrared (MIR) region. arxiv.orgtue.nl

A typical rate equation model for a Pr³⁺-doped system considers the key energy levels involved in the pumping and emission processes. arxiv.orgoptica.org For example, a 4-level system can be used to model the population dynamics when pumping near 1.5 µm or 2.0 µm to achieve MIR luminescence. arxiv.orgoptica.org The model includes terms for stimulated absorption, stimulated emission, spontaneous radiative decay, and non-radiative decay (e.g., multi-phonon relaxation).

The system of rate equations for the population densities (Nᵢ) of the energy levels can be written as:

dNᵢ/dt = Σⱼ (Wⱼᵢ Nⱼ - Wᵢⱼ Nᵢ) + Σⱼ (Aⱼᵢ Nⱼ) - (Nᵢ / τᵢ,nr)

where:

Wᵢⱼ is the stimulated transition rate from level i to j.

Aⱼᵢ is the spontaneous radiative decay rate from j to i.

τᵢ,nr is the non-radiative lifetime of level i.

By solving these equations in the steady-state (dNᵢ/dt = 0), one can calculate critical parameters like population inversion, gain, and laser threshold. tue.nld-nb.info These models have been successfully applied to Pr³⁺-doped selenide (B1212193) and sulfide chalcogenide glass fibers to predict their performance as MIR light sources. arxiv.orgoptica.org

Example of Spectroscopic and Modeling Parameters for Pr³⁺-doped Selenide Glass d-nb.info
ParameterValueDescription
Pr³⁺ Concentration9.46 x 10²⁴ ions/m³ (500 ppmw)Doping level in the glass host.
Lifetime τ(³H₅)1.85 msTotal lifetime of the upper laser level for the ~4.8 µm transition.
Lifetime τ(³H₆, ³F₂)4.49 msTotal lifetime of a key intermediate level.
Branching Ratio β(³H₅→³H₄)0.09Fraction of radiative decays from ³H₅ that terminate on ³H₄.
Simplified energy level diagram of Pr³⁺ in a chalcogenide glass host, showing pumping and emission transitions relevant for mid-infrared laser action. Levels are labeled with spectroscopic terms like ³H₄, ³H₅, ³H₆, ³F₂, etc.Figure 1: A simplified energy level diagram for Pr³⁺ in a chalcogenide glass host, illustrating transitions relevant for mid-infrared applications. The diagram shows the ground state (³H₄), intermediate levels (³H₅, ³H₆, ³F₂), and higher excited states, with arrows indicating possible pumping and emission pathways. Adapted from studies on Pr³⁺-doped fibers. arxiv.orgd-nb.info

Advanced Theoretical Methodologies (e.g., Density Matrix Renormalization Group for correlated electrons)

Standard computational methods like DFT can struggle to accurately describe systems with strongly correlated electrons, such as the 4f electrons in lanthanide compounds. Advanced theoretical methodologies are required to tackle this challenge. The Density Matrix Renormalization Group (DMRG) is a powerful numerical technique developed to find the low-energy properties of quantum many-body systems with high accuracy, particularly in one dimension. diva-portal.org

DMRG is a variational method that efficiently truncates the exponentially large Hilbert space of a many-body quantum system to a manageable size. It iteratively builds up the system size while keeping a fixed number of the most important states, which are determined by diagonalizing the density matrix of a subsystem. This approach is highly effective for one-dimensional systems and has been applied to various problems, including spin chains and ladders, and fermionic systems like the Hubbard and Kondo lattice models. diva-portal.org

The Kondo lattice model is particularly relevant as it describes the interaction between a lattice of localized magnetic moments (like the 4f moments of Pr³⁺) and a sea of conduction electrons. diva-portal.org This model is fundamental to understanding the physics of many rare-earth alloys and compounds. DMRG has been used to investigate the magnetic phase diagrams of Kondo lattice models, identifying, for instance, ferromagnetic regions in the parameter space. diva-portal.org

While direct DMRG calculations on this compound are not widely reported, the methodology is highly applicable. The family of rare-earth chalcogenides, AReCh₂ (where A is an alkali metal, Re is a rare earth, and Ch is S, Se), has been identified as a platform for hosting exotic quantum states like quantum spin liquids (QSLs). researchgate.net Theoretical investigations of these materials often require methods that can handle both strong spin-orbit coupling and electron correlation, making DMRG and related tensor network methods essential tools. researchgate.netscispace.com

Computational Prediction of Transport Properties (e.g., Boltzmann Transport Theory)

The prediction of transport properties, such as electrical conductivity (σ), Seebeck coefficient (S), and thermal conductivity (κ), is vital for applications like thermoelectrics. A common and effective theoretical approach combines first-principles electronic structure calculations (typically DFT) with the semi-classical Boltzmann Transport Equation (BTE). researchgate.netijsred.com

The workflow is generally as follows:

Electronic Structure Calculation: DFT is used to compute the electronic band structure E(k) of the material.

Transport Distribution: The results from the band structure are used as input for the BTE. The BTE describes how the distribution of charge carriers (electrons or holes) in phase space is affected by applied electric fields and temperature gradients.

Calculation of Coefficients: By solving the BTE, often within the constant relaxation time approximation, the transport coefficients (S, σ, and the electronic part of the thermal conductivity, κₑ) are calculated as a function of temperature and carrier concentration. researchgate.netresearchgate.net

This methodology has been applied to various rare-earth sulfides and selenides to evaluate their potential as thermoelectric materials. researchgate.netresearchgate.netresearchgate.netacs.org A DFT study of Pr₃Se₄, a compound closely related to this compound, predicted its thermoelectric properties. researchgate.net The calculations showed that optimizing the carrier concentration could significantly enhance the thermoelectric power factor (S²σ) and the electronic figure of merit (ZTₑ). The study predicted that optimized Pr₃Se₄ could achieve a ZTₑ value of 0.43 at 1300 K. researchgate.net Similar studies on other rare-earth chalcogenides like Nd₃Se₄ and Sm₃Se₄ have also been performed, highlighting the utility of this computational approach in screening and designing new thermoelectric materials. researchgate.net

Calculated Thermoelectric Properties for Optimized p-type Pr₃Se₄ at 1300 K researchgate.net
PropertySymbolCalculated ValueUnit
Seebeck CoefficientS~260µV/K
Electrical Conductivity / Relaxation Timeσ/τ~1.0 x 10¹⁹(Ω·m·s)⁻¹
Power Factor / Relaxation TimeS²σ/τ~6.8 x 10¹⁰W/(m·K²·s)
Electronic Thermal Conductivity / Relaxation Timeκₑ/τ~1.0 x 10¹⁴W/(m·K·s)
Electronic Figure of MeritZTₑ0.43Dimensionless

Advanced Applications of Praseodymium Sulfide in Materials Science and Technology

Optoelectronic Device Applications

Praseodymium sulfide (B99878) and its doped compounds have emerged as materials of significant interest in the field of optoelectronics. Their unique electronic and optical properties are being harnessed for the development of advanced devices that generate, detect, and control light. Research has particularly focused on their application as phosphors, in solid-state lasers, as components in photodetectors and LEDs, and in solar cells.

Phosphor Materials for Lighting and Displays

Praseodymium-doped materials, particularly in sulfide and oxysulfide forms, are recognized for their efficient luminescent properties, making them suitable for use as phosphors in lighting and display technologies. zegmetal.comontosight.ai These materials can absorb energy, such as from ultraviolet (UV) or blue light, and re-emit it as visible light. ontosight.ai

One notable example is praseodymium-doped yttrium oxide sulfide (Y₂O₂S:Pr). ontosight.ai This compound is valued for its high efficiency in converting UV or blue light into the orange-red portion of the visible spectrum. ontosight.ai The luminescence arises from electronic transitions within the Pr³⁺ ions, specifically from the ¹D₂ or ³P₀ excited states to the ³H₄ or ³H₅ ground states. ontosight.ai This characteristic makes it a viable component for applications such as fluorescent lighting, cathode ray tubes (CRTs), and field emission displays (FEDs). ontosight.ai The stability and long lifespan of these phosphors under excitation contribute to their utility in various display technologies. ontosight.ai

The general class of rare earth phosphors, to which praseodymium-based materials belong, offers distinct advantages, including high conversion efficiency and the ability to produce a long-lasting glow. stanfordmaterials.com The specific color of the emitted light can be fine-tuned by the choice of the rare earth element, providing precise control over the color output for displays and lighting systems. stanfordmaterials.com

Table 1: Properties of Praseodymium-Doped Phosphors

PropertyDescription
Host Material Example Yttrium Oxide Sulfide (Y₂O₂S) ontosight.ai
Dopant Praseodymium (Pr³⁺) ontosight.ai
Excitation Source Ultraviolet or Blue Light ontosight.ai
Emission Spectrum Orange-Red ontosight.ai
Luminescent Mechanism Electronic transitions in Pr³⁺ ions (¹D₂/³P₀ → ³H₄/³H₅) ontosight.ai
Applications Fluorescent lighting, Displays (CRTs, FEDs) ontosight.ai

Active Mediums for Solid-State Lasers

Praseodymium ions serve as an effective active medium when doped into various host materials for the creation of solid-state lasers. The luminescent characteristics of praseodymium sulfide and related compounds are pivotal for this application. zegmetal.com These doped systems are valued for their capacity to generate bright and efficient light. zegmetal.com

Research has demonstrated the viability of praseodymium-based solid-state lasers, including those operating in the mid-infrared (mid-IR) spectrum. A notable achievement is the development of a 7-μm praseodymium-based solid-state laser. nih.gov Furthermore, ceramic Praseodymium-doped Calcium Lanthanum Sulfide (Pr³⁺:CaLa₂S₄) has been fabricated and studied specifically as a potential gain material for mid-IR lasers. optica.org The investigation into such materials is driven by the need for efficient and robust laser sources for various technological applications.

Table 2: Examples of Praseodymium-Based Solid-State Laser Materials

MaterialLaser WavelengthHost Material Type
Praseodymium-doped Lanthanum Trichloride (Pr³⁺:LaCl₃) laserfocusworld.com7 µm (Mid-IR) nih.govChloride laserfocusworld.com
Praseodymium-doped Calcium Lanthanum Sulfide (Pr³⁺:CaLa₂S₄) optica.orgMid-IR optica.orgCeramic Sulfide optica.org

Components in Optoelectronic Devices (e.g., Photodetectors, LEDs)

The application of praseodymium-doped sulfide compounds extends to essential components in optoelectronic devices like photodetectors and light-emitting diodes (LEDs). High-quality thin films of praseodymium-doped cadmium sulfide (Pr:CdS) have been fabricated and studied for their opto-electrical properties. researchgate.netresearchgate.net

These Pr:CdS films, created using techniques like spray pyrolysis, exhibit a fine nanostructure and a single hexagonal phase. researchgate.netresearchgate.net The crystallite size in these films has been found to be in the range of 19 to 32 nm. researchgate.netresearchgate.net Such films are integral to the development of highly efficient photodetectors. researchgate.net Studies have shown that doping cadmium sulfide with praseodymium can significantly enhance photodetector performance, with one report indicating a high responsivity of 2.71 A/W for a 5 at.% Pr-doped CdS thin film. researchgate.net

While the primary focus has been on photodetectors, the luminescent properties of this compound also suggest its potential use in LEDs. zegmetal.comnanografi.com The ability to tune emission wavelengths by controlling the size of nanocrystals, as seen in related materials like lead sulfide (PbS) quantum dots, points to a pathway for developing specific color LEDs. nanografi.com Furthermore, the broader family of sulfide-based phosphors has gained attention for use as color conversion materials in white-light emitting diodes (LEDs), where they can provide efficient red emission. nih.gov

Solar Cell Components (e.g., Pr-doped thin films)

Praseodymium-doped thin films are being explored as a means to enhance the performance and stability of solar cells. Doping semiconductor materials with praseodymium can effectively modify their photoelectric properties. researchgate.net

In the context of perovskite solar cells, adding praseodymium to a triple-cation perovskite precursor solution has been shown to significantly improve device performance. researchgate.net A specific study found that doping with a 0.25% Praseodymium to Lead (Pb) ratio resulted in a notable increase in power conversion efficiency (PCE) to 18.56%. researchgate.net This improvement is attributed to enhanced carrier mobility and hindered carrier recombination. researchgate.net The introduction of Pr³⁺ ions was also found to cause lattice shrinkage, a factor contributing to the enhanced performance and stability of the perovskite solar cells. researchgate.net

Another area of research involves doping hole-transport layers in solar cells. Praseodymium-doped Nickel Oxide (NiO) thin films have been investigated for this purpose in planar perovskite solar cells. researchgate.net Doping not only aims to improve electrical conductivity but also the morphological and structural properties of the thin films used in photovoltaic applications. researchgate.net

Table 3: Research Findings on Praseodymium-Doped Solar Cell Components

Device TypeDoped MaterialKey FindingReported Efficiency (PCE)
Perovskite Solar CellPraseodymium-doped triple-cation perovskite researchgate.netEnhanced carrier mobility and stability. researchgate.net18.56% (with 0.25% Pr doping) researchgate.net
Perovskite Solar CellPraseodymium-doped Nickel Oxide (NiO) researchgate.netUsed as a hole-transport layer to improve conductivity and structure. researchgate.netN/A

Fiber Optics and Amplifiers

The unique optical properties of praseodymium make it a critical element in the advancement of fiber optic communications, particularly for signal amplification in specific wavelength bands.

Praseodymium-Doped Fiber Amplifiers (PDFA) for 1.3 µm Wavelengths

Praseodymium-Doped Fiber Amplifiers (PDFAs) are crucial components for optical communication systems operating in the 1.3 µm (1300 nm) wavelength window, also known as the O-band. optica.orgresearchgate.net This spectral region is important because it aligns with the zero-dispersion wavelength of conventional single-mode optical fibers, but its use for long-distance transmission was historically limited by the lack of effective optical amplifiers. optica.org

PDFAs address this gap by providing high gain and high saturation power. optica.orgijrrjournal.com The amplification medium is typically a fluoride-based glass fiber doped with praseodymium ions (Pr³⁺). optica.org While initial concerns existed about the chemical durability of fluoride (B91410) fibers compared to silica (B1680970) fibers, it has been demonstrated that they can have a mechanical lifetime of over 25 years under stringent environmental conditions. optica.org

Theoretical and experimental studies have characterized the performance of PDFAs extensively. Research has shown that a small signal peak gain of around 22.7 dB can be achieved at 1.3 µm with an optimized fiber length of 15.7 meters and a pump power of 300 mW. researchgate.net The noise figure (NF), a critical parameter for amplifier quality, can be as low as 4.1 dB at 1310 nm. researchgate.net PDFAs have been successfully used in both digital (10 Gbit/s) and analog transmission experiments, demonstrating their practical viability. optica.orgspiedigitallibrary.org

Table 4: Performance Characteristics of Praseodymium-Doped Fiber Amplifiers (PDFA)

ParameterReported Value / FindingWavelengthReference
Operating Wavelength Band 1.25–1.35 µm1.3 µm region researchgate.netresearchgate.net
Peak Signal Gain ~22.7 dB1.3 µm researchgate.net
Optimized Fiber Length 15.7 mN/A researchgate.net
Pump Power for Peak Gain 300 mWN/A researchgate.net
Minimum Noise Figure (NF) 4.1 dB1310 nm researchgate.net
Polarisation Dependency < 0.2 dB1.3 µm spiedigitallibrary.org
Host Material Fluoride-based glass (e.g., InF₃/GaF₃, ZBLAN)N/A optica.orgresearchgate.net

Catalytic Applications

This compound (Pr₂S₃) nanoparticles have been identified as effective photocatalysts for the degradation of organic pollutants, particularly synthetic dyes found in industrial wastewater. researchgate.netresearchgate.net In one study, synthesized Pr₂S₃ nanoparticles were used for the selective photodegradation of fluorescein (B123965) sodium salt. researchgate.net When tested on a mixture of dyes including rhodamine B and rhodamine 6 G, the Pr₂S₃ nanoparticles demonstrated the ability to optically degrade most of the rhodamine B and a portion of the fluorescein sodium salt. researchgate.net

To enhance photocatalytic efficiency, Pr₂S₃ has been incorporated into composite materials. Nanoflowers of Nd³⁺-doped Pr₂S₃ coated with graphene oxide (Pr₂S₃@GO) have shown high efficiency in degrading dyes like Methylene Blue (MB) and Rhodamine B (RhB). researchgate.net The 4f electrons of the lanthanide sulfide appear to hinder the recombination of electron-hole pairs at the graphene oxide functional edges, boosting catalytic activity. researchgate.net The band edge positions of Pr₂S₃, with a conduction band at -3.43 eV and a valence band at -1.43 eV, are fundamental to its photocatalytic mechanism.

The table below details the photocatalytic performance of Pr₂S₃-based materials on various organic dyes.

PhotocatalystTarget DyeDegradation EfficiencyTimeReference
Pr₂S₃ Nanoparticles Fluorescein Sodium SaltSelective DegradationNot Specified researchgate.net
Pr₂S₃ Nanoparticles Rhodamine BSignificant DegradationNot Specified researchgate.net
Pr₂S₃@GO Nanoflowers Methylene Blue (MB)~98%120 min researchgate.net
Pr₂S₃@GO Nanoflowers Rhodamine B (RhB)~99%120 min researchgate.net

Praseodymium-promoted catalysts have demonstrated significant potential in the decomposition of volatile sulfur compounds like methyl mercaptan (CH₃SH). researchgate.net Research has focused on MCM-41, a mesoporous silica material, used as a support for a praseodymium-based catalyst for this reaction. researchgate.netscribd.com In this application, the praseodymium is present on the catalyst primarily in the form of oxide species. researchgate.netscribd.com These species are crucial for reacting with and removing coke deposits that can form during the reaction, thereby prolonging the catalyst's stability and lifespan to over 120 hours. researchgate.netscribd.com

The catalytic decomposition of methyl mercaptan over a 10% Pr/MCM-41 catalyst primarily yields small-molecule products. researchgate.netscribd.com The reaction mechanism involves dimethyl sulfide (CH₃SCH₃) as a key intermediate. researchgate.netscribd.com The final products are mainly methane (B114726) (CH₄) and hydrogen sulfide (H₂S). researchgate.netscribd.com The distribution of these products is dependent on the reaction temperature. google.com At higher temperatures (e.g., 600 °C), small amounts of other species like carbonyl sulfide (COS), carbon disulfide (CS₂), ethylene (B1197577) (C₂H₄), and ethane (B1197151) (C₂H₆) can also be detected. google.com

Reaction ProductRole/ObservationReference
Methane (CH₄) Main final product researchgate.netscribd.com
Hydrogen Sulfide (H₂S) Main final product researchgate.netscribd.com
Dimethyl Sulfide (CH₃SCH₃) Reaction intermediate researchgate.netscribd.com
Carbonyl Sulfide (COS) Minor product at high temperatures (~600 °C) google.com

This work is significant for designing anti-carbon deposition catalysts for the abatement of industrial sulfur pollutants. researchgate.netscribd.com

Lanthanide oxysulfides, including praseodymium oxysulfide (Pr₂O₂S), are recognized for their high activity and stability as catalysts, particularly for the high-temperature water-gas shift (WGS) reaction. Their catalytic prowess stems from a very large oxygen storage capacity (OSC). This capacity is not based on the redox of the metal ion, as seen in materials like ceria, but on the reversible redox of the sulfur ion (S⁻² ↔ S⁺⁶) as the material converts between oxysulfide (Ln₂O₂S) and oxysulfate (Ln₂O₂SO₄) phases. researchgate.net This unique mechanism provides a much higher OSC. researchgate.net

Pr₂O₂S has been reported to be a highly active oxidation catalyst at relatively low temperatures (<600 °C) compared to other lanthanides. frontiersin.org The performance of these materials can be significantly enhanced by synthesizing them as nanoparticles, which improves the kinetics of oxygen storage and release compared to bulk materials. frontiersin.org Further improvements have been achieved by doping the praseodymium oxysulfate with nickel, which increases oxygen mobility and results in catalytic activity at temperatures as low as 600 °C. frontiersin.org These catalysts are also notably sulfur-tolerant, capable of operating in gas streams containing high levels of H₂S without deactivation. researchgate.net

Advanced Magnetic Materials Applications

This compound exhibits interesting magnetic properties that make it a candidate for the development of advanced magnetic materials, including magnetic sensors. researchgate.net While praseodymium metal itself is paramagnetic at temperatures above 1 K, its compounds can display different behaviors. researchgate.net The potential of Pr₂S₃ lies in its ability to enhance the performance and reliability of electronic devices that rely on magnetic data processing and storage. researchgate.net

A concrete application involving praseodymium and sulfur is in the formulation of giant magnetoresistance (GMR) materials. researchgate.net One such GMR material was developed from a composite that included polyaniline, polystyrene, sulfur, manganese acetylacetonate, and both lanthanum and praseodymium chlorides. researchgate.net GMR sensors are critical components in data storage and magnetic field sensing, and the inclusion of praseodymium-sulfur compounds points to their role in developing these advanced materials. researchgate.net Furthermore, research into related compounds like the praseodymium chloride sulfide (PrClS) monolayer shows potential for spintronic applications, which represents the next generation of quantum technologies and data storage. nih.gov

Data Storage Technologies

This compound (Pr₂S₃) is a material with notable potential in the development of advanced data storage technologies. zegmetal.com The compound's interesting magnetic properties are a key area of research for its application in magnetic sensors and data storage devices. zegmetal.com The unique magnetic behavior of this compound could enhance the performance and reliability of electronic devices, leading to improved functionality in data processing and storage. zegmetal.com While the element praseodymium is already recognized for its role in high-performance neodymium-iron-boron (NdFeB) magnets used in the read/write mechanisms of hard disk drives (HDDs), the specific application of its sulfide form is an emerging area of materials science. zegmetal.comsfa-oxford.com Research into this compound aims to leverage its intrinsic properties for next-generation data storage solutions. zegmetal.com

Field Emission Materials

This compound is under investigation for its utility in field emission applications, a technology crucial for various scientific and technological fields, including high-resolution imaging, spectroscopy, and vacuum nanoelectronic devices. researchgate.net The development of new and enhanced materials for field emission is a continuous effort in materials science. researchgate.net

Recent research has demonstrated a significant enhancement in field emission properties by creating a heterostructure composed of molybdenum disulfide (MoS₂) and this compound (PrS). researchgate.netnih.gov In these MoS₂-PrS heterojunctions, PrS nanoparticles are self-assembled onto MoS₂ rods. researchgate.netnih.govresearchgate.net This composite material exhibits exceptional field emission characteristics compared to its individual components. researchgate.netnih.gov

The key improvement lies in the significantly lower turn-on field, which is the minimum electric field required to initiate electron emission. The MoS₂-PrS heterostructure has a turn-on field of 2.6 V µm⁻¹, a value considerably lower than that of pure MoS₂ (3.5 V µm⁻¹) and pure PrS (4.3 V µm⁻¹). researchgate.netnih.gov This improved performance is attributed to a high field enhancement factor (β) of 2.1 × 10³. researchgate.netnih.gov Furthermore, the emission current from the heterostructure shows remarkable stability, with variations of less than ±2% over an eight-hour period at a constant applied field of 6 V µm⁻¹. researchgate.netnih.gov

Table 1: Comparison of Field Emission Turn-On Fields

Material Turn-On Field (ETO) [V µm⁻¹]
This compound (PrS) 4.3 researchgate.netnih.gov
Molybdenum Disulfide (MoS₂) 3.5 researchgate.netnih.gov

| MoS₂-PrS Heterostructure | 2.6 researchgate.netnih.gov |

The enhanced field emission capabilities of the molybdenum disulfide-praseodymium sulfide (MoS₂-PrS) heterostructure make it a highly promising material for the development of advanced electron sources. researchgate.netnih.gov Such sources are fundamental components in vacuum nano- and microelectronic systems, which include applications like flat-panel displays and electron microscopes. wiley.comacs.org

The development of novel electron sources with improved performance is critical for the advancement of vacuum nanoelectronics. wiley.com The low turn-on field and high current stability of the MoS₂-PrS emitter highlight its potential to create more efficient and reliable electron sources for these sophisticated devices. researchgate.netnih.gov The successful synthesis and demonstrated performance of this heterostructure represent a significant step toward its practical use in next-generation vacuum electronic systems. researchgate.netresearchgate.netnih.gov

Table 2: List of Chemical Compounds

Compound Name Formula
This compound Pr₂S₃ / PrS
Molybdenum Disulfide MoS₂

Future Research Directions and Outlook for Praseodymium Sulfide

Exploration of Novel Praseodymium Sulfide (B99878) Stoichiometries and Structures

The investigation into praseodymium sulfide has traditionally centered on established stoichiometries such as PrS and Pr₂S₃. researchgate.netarxiv.org However, the future of this materials system lies in the discovery and synthesis of novel compositions with unique crystal structures and, consequently, new properties.

A primary research avenue is the exploration of sulfur-rich phases, or praseodymium polysulfides. The synthesis of polyselenides and polytellurides of praseodymium, such as PrSe₁.₉ and PrTe₁.₈₅, suggests that analogous polysulfides are synthetically accessible. researchgate.netresearchgate.net These compounds could feature complex bonding with S-S units, leading to different electronic and optical properties compared to simple sulfides. Research into other rare-earth metal polysulfides has demonstrated the feasibility of their synthesis, for instance, via reactions in supercritical ammonia. acs.org

Another critical frontier is the use of high-pressure synthesis. Computational studies on other binary metal sulfides, such as the Lu-S system, have predicted the stability of numerous exotic stoichiometries that only emerge under high-pressure conditions. aps.org Similar theoretical explorations applied to the Pr-H system have successfully predicted and led to the synthesis of novel superhydrides like PrH₉. nih.gov Applying these high-pressure synthesis and theoretical prediction techniques to the Pr-S system could unlock a wide range of new, potentially metastable, compounds with enhanced properties, including superconductivity. aps.orgosti.gov

Table 1: Known and Potential this compound Structures
CompoundKnown/PotentialCrystal System/Structure TypeKey FeaturesReference
PrSKnownCubic (NaCl type)Octahedral coordination. chemrxiv.org
α-Pr₂S₃KnownOrthorhombicStable at lower temperatures (<700°C). nih.gov
γ-Pr₂S₃KnownCubic (Th₃P₄ type)High-temperature phase, known magnetic semiconductor. nih.gov
PrSₓ (x > 1.5)PotentialTetragonal or otherAnalogous to known praseodymium polyselenides (e.g., PrSe₁.₉). May contain S-S bonds. researchgate.net
Novel Stoichiometries (e.g., Pr₃S₄, PrS₂)Potential (High Pressure)Various predicted structuresPredicted via computational screening; may exhibit properties like superconductivity. aps.org

Development of Advanced Multifunctional this compound-Based Materials

Praseodymium sulfides inherently possess multiple functionalities, including magnetic and semiconducting properties. nih.gov Future research will focus on enhancing and combining these properties through the design of advanced composite and doped materials.

Creating heterostructures and composites is a promising strategy. The development of MoS₂-PrS heterojunctions for photocatalysis is an early example of this approach. researchgate.net Future work could involve creating layered structures or nanocomposites combining this compound with other materials, such as graphene or other 2D materials, to develop novel electronic and optoelectronic devices.

Doping is another powerful tool for tuning functionality. The thermoelectric properties of layered sulfides, for example, have been successfully enhanced through doping with rare-earth ions like praseodymium. researchgate.net Conversely, doping this compound with other elements could be used to optimize its performance for specific applications. For instance, introducing magnetic impurities into a thermoelectric matrix can significantly enhance the figure of merit (ZT) by modifying the electronic density of states and influencing electron transport. aps.org This approach could be systematically applied to this compound to create superior thermoelectric materials. Similarly, doping could be used to tune the material's optical properties for use in phosphors or as luminescent tags.

In-depth Understanding of Structure-Property Relationships at the Nanoscale

As materials are scaled down to the nanometer level, their properties can change dramatically due to quantum confinement and surface effects. A key future direction is to understand and exploit these changes in this compound.

The synthesis and characterization of this compound quantum dots (QDs) is a major area for exploration. Other semiconductor QDs, such as those made from PbS or CdS, exhibit size-tunable optical and electronic properties, making them useful in bioimaging, solar cells, and optoelectronics. nanografi.comnanografi.comrsc.org Developing synthetic routes for Pr₂S₃ QDs and studying how their band gap, luminescence, and magnetic properties change with size will be crucial. researchgate.net Early studies have already shown that the band gap of Pr₂S₃ nanoparticles is size-dependent.

Beyond quantum dots, the fabrication of other nanostructures like nanowires, nanorods, and thin films offers another platform for research. researchgate.netgoogle.com Rare-earth sulfide nanowires have been synthesized, and understanding how charge and heat transport are affected by the one-dimensional structure is essential for designing novel thermoelectric devices or sensors. google.com The study of thin films is critical for integration into microelectronic devices. researchgate.networldscientific.comacs.orgresearchgate.net Elucidating the precise relationship between these nanoscale morphologies and the resulting physical properties will enable the rational design of new nanodevices.

Integration with Emerging Technologies and Device Architectures

The unique combination of magnetic, optical, and electronic properties in this compound makes it a candidate for integration into a variety of emerging technologies.

Spintronics, which utilizes the spin of the electron in addition to its charge, is a major potential application area. Materials with tunable magnetic properties are essential for creating spintronic devices like spin valves and non-volatile memories. europa.eu The inherent magnetism of praseodymium compounds could be harnessed in novel sulfide-based spintronic architectures. samaterials.comgoogle.com

In the energy sector, praseodymium compounds are already being explored for use in solid oxide fuel cells (SOFCs) and for hydrogen storage. samaterials.comnih.gov this compound's thermal stability and potential catalytic activity could lead to its use as a novel electrode or catalyst material in these systems. Furthermore, its thermoelectric properties make it a candidate for waste heat recovery systems, converting thermal gradients into useful electrical power. nsf.gov

There is also potential in the realm of quantum technologies. Rare-earth doped crystals like Pr:YSO are being investigated for applications in quantum information processing due to their stable and coherent optical transitions. iaea.org Given that this compound nanoparticles can be synthesized and possess distinct optical properties, exploring their potential as a host for quantum bits (qubits) or in single-photon emitters is a forward-looking research direction. researchgate.net

High-Throughput Computational Screening and Materials Design for Praseodymium Sulfides

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The future of materials science lies in the integration of computational methods, often termed Materials Informatics or the Materials Genome Initiative, to accelerate this process. nih.govnaist.jpfutureenergysystems.camaterials.zone

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for predicting the fundamental properties of materials before they are ever synthesized. mdpi.com Such methods have been used to calculate the electronic structure, stability, and thermoelectric properties of related praseodymium chalcogenides and other rare-earth compounds. researchgate.netnsf.govrsc.org These computational tools can be used to screen vast numbers of potential this compound stoichiometries and crystal structures, identifying the most promising candidates for high-pressure synthesis. aps.orgnih.gov

High-throughput screening can rapidly evaluate thousands of potential compositions. researchgate.netrsc.orgacs.orgmdpi.com For instance, researchers can computationally screen for new sulfide semiconductors for solar cells or thermoelectric applications by calculating key parameters like thermodynamic stability, band gap, and charge carrier effective mass. researchgate.netrsc.org This approach can be applied to the Pr-S system to identify novel compositions or optimal dopants for multifunctional applications. By combining machine learning with DFT, researchers can build predictive models that establish quantitative composition-structure-property relationships, enabling the rational design of new this compound materials with desired functionalities. arxiv.orgdrexel.edu

Table 2: Computational Approaches for this compound Research
Computational TechniqueApplication Area for Pr-SExpected OutcomeReference
Density Functional Theory (DFT)Electronic structure, phase stability, phonon calculationsPrediction of band gaps, magnetic moments, thermoelectric properties, and stable crystal structures. researchgate.netnsf.govmdpi.com
Crystal Structure Prediction (e.g., USPEX, CALYPSO)Discovery of novel stoichiometries under pressureIdentification of new, potentially synthesizable Pr-S compounds (e.g., PrS₂, Pr₃S₄). aps.org
High-Throughput ScreeningScreening large compositional spaces (e.g., doping, alloying)Rapid identification of optimal dopants or alloy compositions for enhanced properties. researchgate.netrsc.orgacs.org
Machine Learning / Materials InformaticsBuilding structure-property models, generative designAccelerated discovery cycles and "inverse design" of materials with target functionalities. naist.jpmaterials.zonedrexel.edu

Q & A

Q. What are the common synthesis methods for praseodymium sulfide (Pr₂S₃), and how do reaction conditions influence phase purity?

this compound (Pr₂S₃) is typically synthesized via high-temperature solid-state reactions, where stoichiometric mixtures of praseodymium oxide (Pr₆O₁₁) and sulfur are heated under inert atmospheres (e.g., argon) at temperatures exceeding 1000°C. Phase purity is highly sensitive to sulfur partial pressure and cooling rates, with deviations leading to mixed phases like PrS or oxygen-contaminated intermediates . Characterization via X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) is critical to verify stoichiometry.

Q. How does the cubic crystal structure of Pr₂S₃ affect its thermal and electronic properties?

The cubic structure (space group Ia-3d) of Pr₂S₃ contributes to its high melting point (1765°C) and thermal stability. Density functional theory (DFT) studies suggest that the Pr³+ 4f² electronic configuration introduces localized magnetic moments, while sulfur 3p orbitals dominate the valence band, limiting electrical conductivity. Experimental validation via UV-Vis spectroscopy and Hall effect measurements is recommended to correlate structure with optoelectronic behavior .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported electronic properties of Pr₂S₃ across studies?

Discrepancies in electronic properties (e.g., bandgap values ranging from 1.8–2.5 eV) often arise from synthesis-dependent defects or surface oxidation. To address this:

  • Use in situ X-ray photoelectron spectroscopy (XPS) to monitor surface composition during synthesis.
  • Employ low-temperature transport measurements to minimize thermal broadening effects.
  • Compare computational models (e.g., DFT+U for correlated electrons) with experimental data to isolate intrinsic vs. extrinsic contributions .

Q. How does the choice of nonaqueous solvent systems influence the extraction efficiency of praseodymium during sulfide synthesis?

In molten salt systems (e.g., MgCl₂-NaCl-KCl), praseodymium distribution coefficients vary by orders of magnitude depending on alloy composition (e.g., Cu-Mg vs. Al-Mg). This is attributed to differences in praseodymium activity coefficients in the alloy phase. Researchers should optimize salt composition and temperature gradients using phase diagrams and electrochemical impedance spectroscopy to enhance yield .

Q. What methodological approaches are effective in studying the interplay between magnetism and superconductivity in praseodymium-based chalcogenides?

Praseodymium's 4f electrons introduce magnetic interactions that can suppress superconductivity. To investigate this:

  • Perform muon spin rotation (μSR) to detect magnetic ordering at low temperatures.
  • Use high-pressure diamond anvil cells coupled with resistivity measurements to explore pressure-induced phase transitions.
  • Compare results with isostructural lanthanide sulfides (e.g., La₂S₃, Ce₂S₃) to decouple lattice effects from electronic contributions .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in Pr₂S₃ synthesis given sensitivity to atmospheric conditions?

  • Standardize glovebox protocols for handling hygroscopic precursors.
  • Document sulfur partial pressure using mass spectrometry during synthesis.
  • Publish raw XRD and thermogravimetric analysis (TGA) data to allow cross-validation .

Q. What statistical methods are suitable for analyzing correlations between synthesis parameters and material properties?

Multivariate regression analysis coupled with principal component analysis (PCA) can identify dominant variables (e.g., temperature, sulfur stoichiometry). Machine learning models trained on historical datasets (e.g., ICSD entries for rare-earth sulfides) may predict optimal synthesis conditions .

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